Product packaging for 2-Amino-4,6-dichlorotriazine(Cat. No.:CAS No. 933-20-0)

2-Amino-4,6-dichlorotriazine

Cat. No.: B014056
CAS No.: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorotriazine, also known as this compound, is a useful research compound. Its molecular formula is C3H2Cl2N4 and its molecular weight is 164.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1,3,5-triazin-2-amine
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InChI

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXKFUCPVGZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40239372
Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Molecular Weight

164.98 g/mol
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CAS No.

933-20-0
Record name 2-Amino-4,6-dichloro-1,3,5-triazine
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name 933-20-0
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name dichloro-1,3,5-triazin-2-amine
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Record name 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE
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Foundational & Exploratory

2-Amino-4,6-dichlorotriazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine

For researchers, scientists, and professionals in drug development, this compound (CAS No. 933-20-0) is a pivotal intermediate compound.[1] Its unique trifunctional character, derived from a stable triazine core, two highly reactive chlorine atoms, and a versatile amino group, makes it an essential building block in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Reactivity

This compound is a heterocyclic compound built upon a 1,3,5-triazine ring.[1] Its structure features two chlorine atoms at the 4 and 6 positions and an amino group at the 2 position.[1][3]

The key to its synthetic utility lies in the differential reactivity of these functional groups:

  • Reactive Chlorine Atoms : The chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. Reaction conditions can be carefully controlled to achieve either selective monosubstitution or complete disubstitution, offering significant synthetic flexibility.[2]

  • Functional Amino Group : The amino group at the 2-position provides another site for chemical modification.[1] It can undergo typical reactions of primary amines, such as acylation and alkylation, enabling further molecular elaboration to refine pharmacological properties like solubility, binding affinity, and metabolic stability.[1][2]

This combination of reactive sites allows chemists to introduce a diverse range of substituents, making it a valuable scaffold in the construction of novel drug candidates, including anticancer, antiviral, and anti-inflammatory agents.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. It typically appears as a white to off-white crystalline solid or powder.[1][3]

PropertyValueCitations
CAS Number 933-20-0[1][4][5][6]
Molecular Formula C₃H₂Cl₂N₄[1][4][6][7]
Molecular Weight 164.98 g/mol [1][4][5][7]
Appearance White to off-white crystalline solid[1][3]
Melting Point 235-242 °C[1][5][6]
Boiling Point 428.8 ± 28.0 °C at 760 mmHg (Predicted)[5][6][8]
Density 1.7 ± 0.1 g/cm³[5][6]
Solubility Sparingly soluble in water; Soluble in warm methanol and dioxane.[3]
pKa 2.28 ± 0.10 (Predicted)[3]
LogP 0.47[5]

Experimental Protocols

The synthesis of this compound is primarily achieved through the controlled reaction of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) with an ammonia source. The differential reactivity of the chlorine atoms at various temperatures is key to achieving selective substitution.[9]

Protocol: Synthesis from Cyanuric Chloride and Ammonia

This protocol is based on the nucleophilic substitution of one chlorine atom on the cyanuric chloride ring.

Materials and Equipment:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ammonia source (e.g., liquid ammonia[10] or ammonium hydroxide solution[3][8])

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF)[10], Dichloromethane (DCM)[3][8])

  • Diglyme (optional, co-solvent)[10]

  • Reaction vessel with stirring mechanism and cooling bath

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

Procedure:

  • Reaction Setup : Dissolve cyanuric chloride in an appropriate anhydrous solvent (e.g., THF or DCM) in a reaction vessel equipped with a stirrer and cool the solution to 0°C using an ice bath.[3][8][10]

  • Nucleophile Addition : Add the ammonia source (e.g., liquid ammonia or an equimolar amount of ammonium hydroxide solution) dropwise to the stirred solution.[3][8][10] It is crucial to maintain a low temperature (typically between 0°C and 15°C) during the addition to prevent over-reaction and the formation of di- or tri-substituted byproducts.[9][10]

  • Reaction Monitoring : Stir the mixture for a designated period (e.g., one hour) at low temperature, then allow it to warm to room temperature while continuing to stir.[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, the resulting suspension is filtered to remove any precipitated salts (e.g., ammonium chloride).[10] The filtrate is then concentrated under reduced pressure.[10]

  • Purification : The crude product is typically purified by pouring the concentrated filtrate into ice water to precipitate the solid product, which is then collected by filtration, washed with water, and dried.[10] Alternatively, for higher purity, flash column chromatography can be employed using a solvent system such as ethyl acetate/dichloromethane.[3][8] A high yield (up to 99%) of 2-Amino-4,6-dichloro-s-triazine can be obtained.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G reactant1 Cyanuric Chloride (C₃Cl₃N₃) process Nucleophilic Aromatic Substitution reactant1->process reactant2 Ammonia Source (e.g., NH₃, NH₄OH) reactant2->process product This compound (C₃H₂Cl₂N₄) conditions Controlled Temperature (0-15 °C) Anhydrous Solvent conditions->process process->product Yields

Caption: Synthetic pathway of this compound.

G cluster_synthesis Synthesis & Isolation cluster_purification Optional High-Purity Path A 1. Dissolve Cyanuric Chloride in solvent at 0°C B 2. Add Ammonia Source dropwise at low temp A->B C 3. Stir and warm to room temperature B->C D 4. Filter reaction mixture C->D E 5. Concentrate filtrate D->E F 6. Precipitate in ice water E->F H 5a. Apply concentrated filtrate to column E->H Alternative to Step 6 G 7. Collect & Dry Product F->G I 6a. Flash Chromatography H->I J 7a. Collect & Evaporate Pure Fractions I->J

Caption: Experimental workflow for synthesis and purification.

References

Synthesis of 2-Amino-4,6-dichlorotriazine from cyanuric chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-4,6-dichlorotriazine from cyanuric chloride, a critical intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols and a summary of quantitative data.

Core Synthesis Pathway

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of one chlorine atom on the cyanuric chloride ring with an amino group.[2] This reaction takes advantage of the differential reactivity of the chlorine atoms on the triazine ring, which can be controlled by temperature.[4][5] Typically, the monosubstitution occurs at low temperatures (around 0°C), while di- and tri-substitution reactions require higher temperatures.[4][5]

The reaction involves the controlled addition of an ammonia source, such as liquid ammonia or ammonium hydroxide, to a solution of cyanuric chloride in a suitable solvent.[6][7] The careful control of reaction conditions is crucial to achieve selective monosubstitution and high yields of the desired product.[8]

Experimental Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.

ParameterMethod 1Method 2
Cyanuric Chloride 300 g (1.63 mol)2.16 g (11.69 mmol)
Ammonia Source 81.6 mL liquid ammoniaAmmonium hydroxide (1 equiv)
Solvent 1 L THF and 0.24 L diglyme10 mL anhydrous dichloromethane
Temperature 0°C to ambientNot specified
Reaction Time 2 hoursNot specified
Yield 244.3 g99%
Melting Point 221-223.5°C (dec)Not specified
Reference [6][7]

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from cyanuric chloride.

Protocol 1: Synthesis using Liquid Ammonia in THF/Diglyme

This protocol is adapted from a procedure utilizing liquid ammonia as the nitrogen source.[6]

Materials:

  • Cyanuric chloride (300 g, 1.63 mol)

  • Tetrahydrofuran (THF), anhydrous (1 L)

  • Diglyme, anhydrous (0.24 L)

  • Liquid ammonia (81.6 mL, 3.36 mol)

  • Ice water

Procedure:

  • A solution of cyanuric chloride in THF and diglyme is prepared in a suitable reaction vessel.

  • The solution is cooled to 0°C using an ice bath.

  • Liquid ammonia is added dropwise to the cooled solution over a period of 90 minutes, ensuring the temperature is maintained between 10-15°C.

  • The reaction mixture is stirred for one hour at a temperature between -10°C and 0°C.

  • The mixture is then allowed to warm to ambient temperature over one hour.

  • The resulting suspension is filtered, and the solid is washed with THF.

  • The filtrate volume is reduced by half and then poured over 1 liter of ice water.

  • The resulting white solid is collected by filtration, washed with water, and dried in vacuo to yield 2-amino-4,6-dichloro-1,3,5-triazine.[6]

Protocol 2: Synthesis using Ammonium Hydroxide in Dichloromethane

This protocol describes a method using ammonium hydroxide in an anhydrous dichloromethane solvent.[7]

Materials:

  • Cyanuric chloride (2.16 g, 11.69 mmol)

  • Anhydrous dichloromethane (10 mL)

  • Ammonium hydroxide (1 equivalent)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • A solution of cyanuric chloride in anhydrous dichloromethane is prepared under stirring conditions.

  • An equimolar amount of ammonium hydroxide solution is added dropwise to the cyanuric chloride solution.

  • Upon completion of the reaction, the mixture is purified by flash column chromatography.

  • The column is eluted with a mixture of ethyl acetate and dichloromethane (8:2, v/v) to afford the target compound, 2-amino-4,6-dichloro-s-triazine.[7]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyanuric chloride.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 Cyanuric Chloride dissolve Dissolve Cyanuric Chloride in Anhydrous Solvent start1->dissolve start2 Ammonia Source (Liquid NH3 or NH4OH) add_nh3 Slow Addition of Ammonia Source start2->add_nh3 cool Cool to 0°C dissolve->cool cool->add_nh3 react Stir at Controlled Temperature add_nh3->react filter Filter Suspension react->filter chromatography Column Chromatography (Optional) react->chromatography Alternative wash Wash with Solvent filter->wash precipitate Precipitate in Ice Water wash->precipitate collect Collect Product precipitate->collect dry Dry in vacuo collect->dry product This compound dry->product chromatography->product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dichlorotriazine is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional character, featuring a triazine core, two reactive chlorine atoms, and an amino group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its reactivity and applications.

Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[1] It is stable at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₂Cl₂N₄[3]
Molecular Weight 164.98 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 239-242 °C[3]
Boiling Point 428.8 ± 28.0 °C (Predicted)[5]
Solubility Sparingly soluble in water. Soluble in warm methanol and warm dioxane (9g/100ml at 25°C).[2]
pKa 2.28 ± 0.10 (Predicted)[2]
Density 1.731 ± 0.06 g/cm³ (Predicted)[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an ammonium hydroxide solution. The reaction's temperature is a critical parameter to ensure monosubstitution.[6]

Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: A solution of cyanuric chloride (1.63 mol) in a mixture of tetrahydrofuran (THF, 1 L) and diglyme (0.24 L) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled to 0 °C using an ice bath.[1]

  • Addition of Ammonia: Liquid ammonia (3.36 mol) is added dropwise to the cooled solution over 90 minutes. The temperature of the reaction mixture should be maintained between 10-15 °C during the addition.[1]

  • Reaction: The mixture is stirred for one hour at a temperature of -10 °C to 0 °C. Following this, the reaction is allowed to warm to ambient temperature over one hour.[1]

  • Work-up and Isolation: The resulting suspension is filtered, and the solid is washed with THF. The filtrate is then concentrated to half its original volume and poured over 1 liter of ice water. This causes the product to precipitate as a white solid.[1]

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.[1]

Synthesis_of_2_Amino_4_6_dichlorotriazine reagents Cyanuric Chloride in THF/Diglyme + Liquid Ammonia reaction_conditions 0-15 °C, then warm to RT reagents->reaction_conditions React workup Filter, Concentrate, Precipitate in Ice Water reaction_conditions->workup Process product This compound workup->product Isolate

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Functionalization

The chemical utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of a wide variety of nucleophiles.[7] The amino group can also be functionalized, providing another site for chemical modification.[3]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the triazine ring can be readily displaced by nucleophiles such as amines, alcohols, and thiols. The reaction conditions, particularly temperature, can be controlled to achieve selective monosubstitution or disubstitution.[6][7]

General Experimental Protocol for Nucleophilic Substitution with an Amine:

  • Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[8]

  • Addition of Reagents: The desired amine (1-1.2 equivalents) and a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) (1-1.5 equivalents), are added to the solution.[8][9]

  • Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with a solvent and washed with water to remove salts. The organic layer is dried, concentrated, and the product is purified by recrystallization or column chromatography.[10]

Nucleophilic_Substitution_Workflow start This compound reaction Reaction in Solvent (e.g., THF, DCM) RT or Heat start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) + Base (e.g., K2CO3, DIEA) nucleophile->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Substituted Product purification->product Safety_Precautions compound This compound hazards Harmful if Swallowed Skin & Eye Irritant Respiratory Irritant compound->hazards has storage Storage - Cool, dry place - Away from ignition sources compound->storage should be stored in ppe Personal Protective Equipment (PPE) - Gloves - Goggles - Dust Mask hazards->ppe requires handling Handling - Well-ventilated area - Fume hood hazards->handling requires

References

An In-depth Technical Guide to the Stability and Storage of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0). The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling and storage.

PropertyValueReference
Molecular Formula C₃H₂Cl₂N₄
Molecular Weight 164.98 g/mol
Melting Point 239-242 °C
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water. Soluble in warm methanol and warm dioxane.[1]
pKa 2.28 ± 0.10 (Predicted)[1]

Stability Profile and Recommended Storage

The stability of this compound is a critical factor in its effective use as a chemical intermediate. While specific kinetic data on its degradation is limited in publicly available literature, a qualitative stability profile and recommended storage conditions have been established from material safety data sheets and related publications.

ParameterRecommendation/ObservationReference
General Stability Stable at room temperature.[1]
Storage Temperature Recommended storage at -20°C in a freezer for long-term stability. Short-term storage in a cool, dry place is also suggested.[1]
Atmosphere Store under an inert atmosphere.[1]
Light Sensitivity Keep in a dark place, as s-triazine derivatives can be susceptible to photodegradation.
Incompatibilities Avoid contact with strong oxidizing agents, heat, flames, and sparks.
Hazardous Decomposition When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen chloride.

Potential Degradation Pathways

While a definitive degradation pathway for this compound is not extensively documented, the degradation of analogous chlorotriazine compounds, particularly herbicides, has been studied. The primary degradation routes are expected to be hydrolysis and photolysis. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, particularly by hydroxyl groups under aqueous conditions. The amino group can also be a site for chemical modification.

A plausible degradation pathway for this compound likely involves the sequential hydrolysis of the chlorine atoms, leading to the formation of hydroxylated derivatives.

G A This compound B 2-Amino-4-chloro-6-hydroxytriazine A->B Hydrolysis (-Cl, +OH) C 2-Amino-4,6-dihydroxytriazine (Ammelide) B->C Hydrolysis (-Cl, +OH) D Cyanuric Acid C->D Deamination (-NH2, +OH)

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for its intended use, a forced degradation study is recommended. The following are exemplary protocols based on the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3]

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment.

G cluster_0 Stress Conditions cluster_1 Analytical Method Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Oxidative (H2O2) Oxidative (H2O2) Photolytic (UV/Vis) Photolytic (UV/Vis) Thermal (Dry Heat) Thermal (Dry Heat) HPLC with UV/DAD HPLC with UV/DAD LC-MS for identification LC-MS for identification Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Sample Analysis Sample Analysis Stress Conditions->Sample Analysis Analytical Method Analytical Method Sample Analysis->Analytical Method Data Evaluation Data Evaluation Analytical Method->Data Evaluation Stability Profile Stability Profile Data Evaluation->Stability Profile

Caption: General experimental workflow for stability assessment.

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).[4]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[4]

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[4]

  • Sampling: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples by HPLC.

  • Sample Preparation: Expose a solid sample of this compound and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source.

  • Light Exposure: The light source should provide a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.

  • Sampling: Analyze the samples after the exposure period.

  • Analysis: Use HPLC to compare the chromatograms of the exposed and control samples.

  • Sample Preparation: Place a solid sample of this compound in a controlled temperature and humidity chamber.

  • Incubation: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[4]

  • Sampling: Withdraw samples at specified time intervals.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess for degradation.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common technique for stability testing. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

  • HPLC Method Development: A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. The detection wavelength should be chosen based on the UV spectrum of this compound.

  • LC-MS for Degradant Identification: LC-MS can be used to determine the mass of the degradation products, which is crucial for elucidating their structures and understanding the degradation pathway.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under conditions of high humidity, elevated temperature, and exposure to light and strong oxidizing agents. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies to ensure the quality and purity of the material. The protocols and information provided in this guide offer a framework for the systematic evaluation of the stability of this compound.

References

Spectroscopic and Physicochemical Profile of 2-Amino-4,6-dichlorotriazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-4,6-dichlorotriazine (CAS 933-20-0), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its structural characteristics through spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It serves as a versatile building block in medicinal chemistry, allowing for the introduction of the triazine scaffold into more complex molecules.[2] The presence of two reactive chlorine atoms and an amino group provides multiple sites for chemical modification.[2]

PropertyValueReference
Molecular Formula C₃H₂Cl₂N₄[3][4]
Molecular Weight 164.98 g/mol [3]
Melting Point 239-242 °C[2]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water; soluble in warm methanol and warm dioxane.[1][1]

Spectroscopic Data

¹H NMR Spectral Data (Representative)

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the amino protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.0 - 8.0Broad Singlet-NH₂
¹³C NMR Spectral Data (Representative)

The ¹³C NMR spectrum will show signals for the carbon atoms of the triazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine substituents. Data for the structurally similar 2-chloro-4,6-diamino-1,3,5-triazine is provided as a reference.

Chemical Shift (δ) ppmAssignment
~ 170C-Cl
~ 168C-NH₂
IR Spectral Data (Representative)

The Infrared (IR) spectrum provides information about the functional groups present in the molecule. The following are characteristic absorption bands expected for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
1650 - 1580MediumN-H bending (scissoring)
1550 - 1480StrongTriazine ring stretching
850 - 750StrongC-Cl stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and related compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical due to the potential for low solubility of triazine derivatives.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Logical Workflow and Synthesis

The following diagrams illustrate the synthesis of this compound and a typical workflow for its spectroscopic characterization.

G Synthesis of this compound A Cyanuric Chloride C This compound A->C Nucleophilic Substitution B Ammonia B->C

Caption: Synthetic pathway for this compound.

G Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A This compound Sample B Dissolution in Deuterated Solvent (NMR) A->B C Preparation of KBr Pellet (IR) A->C D 1H & 13C NMR Spectroscopy B->D E FTIR Spectroscopy C->E F Spectral Processing & Peak Identification D->F E->F G Structural Elucidation F->G

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0), a key intermediate in synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute toxicity - Oral4
Skin irritation2
Eye irritation2
Specific target organ toxicity – single exposure3

Table 2: Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.[1][2][3]
H315 Causes skin irritation.[1][2][3]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]
P264 Wash skin thoroughly after handling.[2][3][4]
P270 Do not eat, drink or smoke when using this product.[2][3][4]
P271 Use only outdoors or in a well-ventilated area.[2][3][4]
P280 Wear protective gloves/ eye protection/ face protection.[2][3][4]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][4]
P302+P352 IF ON SKIN: Wash with plenty of water.[2][3][4]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
P330 Rinse mouth.[2][3][4]
P332+P313 If skin irritation occurs: Get medical advice/attention.[2]
P337+P313 If eye irritation persists: Get medical advice/attention.[2]
P362+P364 Take off contaminated clothing and wash it before reuse.[2][3]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[2][3][4]
P405 Store locked up.[2][3][4]
P501 Dispose of contents/container to an approved waste disposal plant.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 3: Physical and Chemical Properties

PropertyValue
Appearance White to almost white crystalline solid.[2]
Molecular Formula C₃H₂Cl₂N₄[1]
Molecular Weight 164.98 g/mol [1]
Melting Point 239-242 °C[1]
Boiling Point 428.8 ± 28.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1][3]
Flash Point 213.1 ± 24.0 °C[1]
Solubility Sparingly soluble in water. Soluble in warm methanol and warm dioxane.[2]
Stability Stable at room temperature.[1][2]

Experimental Protocols: First-Aid and Emergency Procedures

Detailed protocols for first-aid measures and handling accidental releases are critical for mitigating exposure and ensuring personnel safety.

In the event of exposure, follow the procedures outlined below.

  • Inhalation: Remove the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention.[1] If breathing is difficult, administer oxygen.[6]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers to assure adequate flushing.[1] If eye irritation persists, seek medical attention.[2]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Do not induce vomiting. Seek immediate medical attention.[7]

Figure 1: First-Aid Protocol for Exposure to this compound.

In the case of a spill, the following protocol should be enacted to ensure proper containment and cleanup.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, protective clothing, and eye protection.[1] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or water courses.[1]

  • Methods for Cleaning Up: Mix the spilled material with sand or another similar inert absorbent material.[1] Sweep up the mixture and place it into a tightly closed container for disposal.[1]

AccidentalReleaseWorkflow start Spill Occurs evacuate Evacuate Immediate Area Ensure Adequate Ventilation start->evacuate don_ppe Wear Appropriate PPE: - Respirator - Chemical Gloves - Protective Clothing - Safety Goggles evacuate->don_ppe contain_spill Prevent Entry into Drains and Waterways don_ppe->contain_spill absorb Mix with Inert Absorbent (e.g., Sand) contain_spill->absorb collect Sweep up Mixture absorb->collect containerize Place in a Tightly Closed Container for Disposal collect->containerize dispose Dispose of Waste according to Local and National Regulations containerize->dispose

Figure 2: Workflow for Handling Accidental Spills.

Handling, Storage, and Personal Protection

Proper handling and storage procedures, along with the use of appropriate personal protective equipment, are essential for minimizing risk.

Table 4: Handling, Storage, and Personal Protection

AspectRecommendation
Engineering Controls Use only in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation.[6]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear safety goggles.[1]- Hand Protection: Wear chemical-resistant gloves.[1]- Skin and Body Protection: Wear laboratory clothing.[1]- Respiratory Protection: Wear an approved mask or respirator.[1]
Safe Handling This product should be handled by, or under the close supervision of, those properly qualified in handling potentially hazardous chemicals.[1] Avoid contact with skin and eyes.[3] Avoid breathing dust.[1] Wash thoroughly after handling.[1]
Storage Conditions Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed.[2][3] Store refrigerated in closed vessels.[1]
Incompatible Materials Oxidizing agents.[1]
Conditions to Avoid Heat, flames, and sparks.[1]

Fire-Fighting and Disposal

Table 5: Fire-Fighting and Disposal Measures

AspectRecommendation
Suitable Extinguishing Media Use dry powder or carbon dioxide extinguishers.[1] Water spray, alcohol-resistant foam can also be used.[6]
Hazardous Combustion Products Carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]
Advice for Firefighters Wear protective clothing and a self-contained breathing apparatus (SCBA).[1]
Disposal Dispose of this material and its container at an approved waste disposal plant, in accordance with national and regional regulations.[1][3] Do not allow the material to enter drains or water courses.[1]

This guide is intended to provide essential safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 2-Amino-4,6-dichlorotriazine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine, a key heterocyclic compound, has played a pivotal role in the advancement of agrochemicals and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical significance, synthesis, and chemical properties. Its primary importance lies in its role as a crucial intermediate in the production of s-triazine herbicides, a class of compounds that revolutionized weed control in the mid-20th century.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of triazine-based herbicides. In 1952, the herbicidal properties of a triazine derivative, chlorazine, were first reported by A. Gast and colleagues at J.R. Geigy Ltd. in Switzerland. This discovery spurred further research into s-triazine compounds, leading to the synthesis and commercialization of highly effective herbicides such as simazine in 1956 and atrazine in 1958.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and manufacturing.

PropertyValueReference
Molecular Formula C₃H₂Cl₂N₄[1][2]
Molecular Weight 164.98 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 235-242 °C[1][2]
Boiling Point 428.8 ± 28.0 °C at 760 mmHg (Predicted)[4][5]
Density 1.7 ± 0.1 g/cm³[2][4]
CAS Number 933-20-0[3]
Spectral DataInformation
InChI 1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9)
SMILES Nc1nc(Cl)nc(Cl)n1
MDL Number MFCD00078331

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise reaction.

Experimental Protocol: Synthesis from Cyanuric Chloride and Ammonia

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

  • Cyanuric chloride (1.0 mole)

  • Ammonia (aqueous solution, e.g., 28-30%) (1.0 mole)

  • Acetone

  • Water

  • Ice

Procedure:

  • A suspension of cyanuric chloride in a mixture of acetone and water is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • The suspension is cooled to a temperature between 0 and 5 °C using an ice bath.

  • An equimolar amount of aqueous ammonia is added dropwise to the stirred suspension, while maintaining the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent further substitution.

  • After the addition of ammonia is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the completion of the monosubstitution.

  • The resulting white precipitate of this compound is collected by filtration.

  • The product is washed with cold water to remove any unreacted starting materials and by-products.

  • The purified this compound is then dried under vacuum.

Reaction Pathways and Experimental Workflows

The synthesis of this compound and its subsequent use in the production of herbicides like atrazine can be visualized as a clear experimental workflow.

G Synthesis of this compound and Atrazine A Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) C This compound A->C Nucleophilic Substitution (0-5 °C) B Ammonia (NH3) (Nucleophile 1) B->C E 2-Amino-4-chloro-6-(isopropylamino)-s-triazine C->E Nucleophilic Substitution (20-30 °C) D Isopropylamine (Nucleophile 2) D->E G Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-s-triazine) E->G Nucleophilic Substitution (50-70 °C) F Ethylamine (Nucleophile 3) F->G

Caption: Synthetic pathway from cyanuric chloride to atrazine.

The synthesis of atrazine from this compound involves further sequential nucleophilic substitutions with isopropylamine and ethylamine. The temperature is incrementally raised to facilitate the displacement of the remaining chlorine atoms.

Experimental Protocol: Synthesis of Atrazine from this compound

This protocol outlines the subsequent steps to produce atrazine, a widely used herbicide.

Materials:

  • This compound (1.0 mole)

  • Isopropylamine (1.0 mole)

  • Ethylamine (1.0 mole)

  • Sodium hydroxide (or another suitable base)

  • Solvent (e.g., toluene or a mixed aqueous system)

Procedure:

  • This compound is suspended in a suitable solvent in a reaction vessel.

  • An equimolar amount of isopropylamine is added to the mixture. The reaction is typically carried out at a moderately elevated temperature (e.g., 20-40 °C) to facilitate the second substitution. A base is added to neutralize the HCl formed during the reaction.

  • After the reaction with isopropylamine is complete, the temperature is raised further (e.g., 50-70 °C).

  • An equimolar amount of ethylamine is then added to the reaction mixture, along with a base, to displace the final chlorine atom.

  • The reaction is monitored until completion. The atrazine product is then isolated, for example, by filtration if it precipitates, or by extraction following the removal of the solvent.

  • The crude atrazine is then purified, typically by recrystallization.

Logical Relationship in Synthesis

The controlled, stepwise nature of the nucleophilic substitution on the triazine ring is a cornerstone of its synthetic utility.

G Logical Flow of Triazine Herbicide Synthesis Start Start: Cyanuric Chloride Step1 React with Nucleophile 1 (e.g., NH3) at low temperature Start->Step1 Intermediate1 Monosubstituted Dichlorotriazine (e.g., this compound) Step1->Intermediate1 Step2 React with Nucleophile 2 (e.g., Isopropylamine) at moderate temperature Intermediate1->Step2 Intermediate2 Disubstituted Monochlorotriazine Step2->Intermediate2 Step3 React with Nucleophile 3 (e.g., Ethylamine) at higher temperature Intermediate2->Step3 End End: Trisubstituted Triazine (e.g., Atrazine) Step3->End

Caption: Stepwise synthesis of trisubstituted triazines.

Conclusion

This compound holds a significant place in the history of industrial organic chemistry. Its discovery and development were driven by the need for effective agricultural solutions, and it remains a vital intermediate in the synthesis of a range of valuable compounds. For researchers and professionals in drug development and other areas of chemical synthesis, the well-established reactivity of the C-Cl bonds in this molecule offers a reliable and versatile platform for the construction of more complex molecular architectures. A thorough understanding of its synthesis and chemical properties is fundamental to leveraging its full potential in modern chemical research and industry.

References

Theoretical Insights into the Reactivity of 2-Amino-4,6-dichlorotriazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical reactivity of key intermediates is paramount for the rational design and synthesis of novel therapeutic agents. 2-Amino-4,6-dichlorotriazine stands out as a crucial building block in medicinal chemistry, primarily owing to the differential reactivity of its functional groups.[1][2][3] This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this versatile molecule, offering insights into its electronic structure and susceptibility to nucleophilic attack. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide leverages data from closely related triazine derivatives to infer its reactivity profile. This approach provides a robust framework for predicting reaction pathways and designing synthetic strategies.

Core Concepts: Reactivity of the Triazine Scaffold

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the carbon atoms within the ring electrophilic and, therefore, susceptible to nucleophilic attack. In the case of this compound, the two chlorine atoms are excellent leaving groups, rendering the C4 and C6 positions highly reactive towards nucleophilic aromatic substitution (SNAr).[2][3] The amino group at the C2 position, being an electron-donating group, can modulate the reactivity of the remaining chlorine atoms.

The SNAr mechanism on dichlorotriazines typically proceeds through a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Theoretical Reactivity Descriptors of Triazine Derivatives

To quantitatively assess the reactivity of this compound, it is instructive to examine theoretical descriptors calculated for related triazine compounds using Density Functional Theory (DFT). These descriptors provide insights into the electronic properties and reaction kinetics of the molecules.

While specific computational data for this compound is sparse in the literature, studies on other triazine derivatives offer valuable comparative data. The following table summarizes key reactivity descriptors for a representative triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated using the B3LYP/6-311++G(d,p) basis set.[4]

ParameterValueReference
EHOMO-6.2967 eV[4]
ELUMO-1.8096 eV[4]
HOMO-LUMO Gap (ΔE)4.4871 eV[4]
Chemical Hardness (η)2.2435 eV[4]
Electronegativity (χ)-[4]
Electrophilicity Index (ω)-[4]

Note: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity.[4]

For comparative purposes, a study on a cyanurated H-acid azo dye containing a dichlorotriazine moiety reported a low HOMO-LUMO energy gap of 2.947 eV, suggesting a high feasibility for HOMO to LUMO transitions and indicating significant reactivity.[5]

Experimental Protocols for Nucleophilic Substitution

The following protocols are adapted from studies on 2,4,6-trichloro-s-triazine (TCT) and can be applied to this compound with appropriate modifications.[1][6]

Protocol 1: Monosubstitution of a Dichlorotriazine

Objective: To achieve selective monosubstitution at one of the chlorine atoms.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol) (1.0 equivalent)

  • Dichloromethane (DCM) as solvent

  • Diisopropylethylamine (DIEA) as a base (1.0 equivalent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add the nucleophile (1.0 equivalent) to the stirring solution.

  • Slowly add DIEA (1.0 equivalent) dropwise.

  • Stir the reaction at 0°C for 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted product.

Protocol 2: Disubstitution of a Dichlorotriazine

Objective: To substitute both chlorine atoms with the same or different nucleophiles.

Materials:

  • Monosubstituted 2-amino-4-chloro-6-(substituted)-triazine (from Protocol 1)

  • Second nucleophile (1.0 equivalent)

  • DCM as solvent

  • DIEA (1.0 equivalent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • TLC plate and developing chamber

Procedure:

  • Dissolve the monosubstituted starting material in DCM in a round-bottom flask.

  • Add the second nucleophile (1.0 equivalent) to the solution.

  • Add DIEA (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Perform the same workup and isolation procedure as described in Protocol 1 to obtain the disubstituted product.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for theoretical studies and the general mechanism of nucleophilic aromatic substitution on this compound.

Theoretical_Workflow cluster_start Computational Setup cluster_dft DFT Calculations cluster_reaction Reaction Pathway Analysis cluster_end Data Analysis & Interpretation start Define this compound and Nucleophile Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/Transition States) geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hyperconjugation) geom_opt->nbo_analysis homo_lumo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Sites) geom_opt->homo_lumo ts_search Transition State Search (for SNAr reaction) geom_opt->ts_search end Relate Theoretical Descriptors to Experimental Reactivity nbo_analysis->end homo_lumo->end ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Connect Reactants, TS, Products) ts_search->irc_calc activation_energy Calculate Activation Energy (ΔE‡) irc_calc->activation_energy activation_energy->end

A proposed computational workflow for studying the reactivity of this compound.

The general mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical aspects governing the reactivity of this compound. While direct computational data for this specific molecule remains an area for future research, the analysis of related triazine derivatives offers valuable predictive power for scientists in the field of drug discovery and development. The provided experimental protocols and conceptual workflows serve as a practical starting point for further investigation. Future theoretical studies should focus on calculating the precise activation energies for the nucleophilic substitution of this compound with various nucleophiles, as well as a detailed analysis of its frontier molecular orbitals and electrostatic potential to provide a more complete picture of its reactivity. Such studies will undoubtedly accelerate the rational design of novel triazine-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-4,6-dichlorotriazine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of reactive dyes. Its trifunctional nature, featuring a triazine ring, two reactive chlorine atoms, and an amino group, allows for the creation of a diverse range of dyestuffs. The chlorine atoms are susceptible to nucleophilic aromatic substitution, enabling the introduction of various chromophoric and auxochromic groups. This reactivity can be controlled to achieve either monosubstitution or disubstitution, offering significant synthetic flexibility.

The resulting dichlorotriazine dyes are highly valued in the textile industry for their ability to form covalent bonds with cellulosic fibers like cotton, leading to excellent wash fastness. These dyes are typically applied under alkaline conditions, where they react with the hydroxyl groups of the fibers. This document provides detailed application notes and experimental protocols for the synthesis of reactive dyes using this compound.

Key Applications

  • Synthesis of Reactive Dyes: The primary application of this compound is in the manufacturing of reactive dyes for cellulosic fibers such as cotton and viscose.

  • Bifunctional Dyes: It serves as a precursor for bifunctional reactive dyes, which incorporate two reactive groups, leading to higher fixation efficiency.

  • Disperse Dyes: With appropriate modification, it can be used to create reactive disperse dyes suitable for dyeing synthetic fibers like nylon and wool.[1]

  • Halochromic Dyes: It is a building block for smart textiles, including the synthesis of azo-based dichlorotriazine reactive dyes that exhibit halochromic (pH-sensitive) behavior.[2]

Chemical Properties and Reactivity

The reactivity of the two chlorine atoms on the triazine ring is the cornerstone of its utility in dye synthesis. These chlorine atoms can be sequentially replaced by nucleophiles. The first chlorine is more reactive and can be substituted at lower temperatures (0-5°C), while the substitution of the second chlorine atom often requires higher temperatures. The amino group at the 2-position can also be functionalized, for instance, through acylation or alkylation, to further modify the dye's properties.

The general mechanism for the reaction of dichlorotriazine dyes with cellulosic fibers involves a nucleophilic substitution reaction, where the hydroxyl groups of the cellulose act as nucleophiles, attacking the electrophilic carbon atoms of the triazine ring and displacing the chlorine atoms. This reaction is typically carried out under alkaline conditions to deprotonate the cellulose hydroxyl groups, making them more potent nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Azo Reactive Dye

This protocol describes the synthesis of a bifunctional azo reactive dye using 4,4'-diaminodiphenylsulphone as the diazo component and H-acid cyanurate as the coupling component.

Materials:

  • 4,4'-diaminodiphenylsulphone

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Ice

Procedure:

  • Tetrazotization of 4,4'-diaminodiphenylsulphone:

    • Dissolve 1.24 g (0.005 mol) of 4,4'-diaminodiphenylsulphone in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite dropwise with constant stirring to carry out the tetrazotization. Maintain the temperature below 5°C.

  • Cyanuration of H-acid:

    • Dissolve H-acid in water and neutralize it with a sodium carbonate solution.

    • In a separate vessel, prepare a solution of cyanuric chloride in acetone.

    • Add the cyanuric chloride solution to the H-acid solution while maintaining the temperature at 0-5°C and the pH at 6.0-7.0 with the addition of sodium carbonate solution.

    • Stir the mixture for a few hours until the cyanuration is complete.

  • Condensation with 4-nitroaniline (optional modification for specific dye structures):

    • The cyanurated H-acid can be further reacted with an aromatic amine like 4-nitroaniline.

    • Raise the temperature of the cyanurated H-acid solution to 45-50°C.

    • Add 4-nitroaniline and maintain the pH with sodium carbonate solution.

    • Stir for several hours to complete the condensation.

  • Coupling Reaction:

    • Add the freshly prepared tetrazotized solution of 4,4'-diaminodiphenylsulphone dropwise to the ice-cold solution of the cyanurated coupling component.

    • Maintain the pH at 7.5-8.5 by the simultaneous addition of a sodium carbonate solution (10% w/v).[3]

    • Continue stirring for 4 hours at a temperature below 5°C.

  • Isolation of the Dye:

    • Precipitate the synthesized dye by adding sodium chloride.

    • Filter the solid dye, wash it with a small amount of acetone, and dry it at room temperature.

Protocol 2: Synthesis of Bis(dichlorotriazine) Reactive Dyes

This protocol outlines the synthesis of bis(dichlorotriazine) reactive dyes, which contain two dichlorotriazine moieties.

Materials:

  • Cyanuric chloride

  • Aromatic diamine (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid)

  • Coupling component (e.g., H-acid, J-acid, Gamma acid)

  • Sodium carbonate

  • Sodium chloride

Procedure:

  • Preparation of the Dichlorotriazinyl Amino Compound:

    • React the chosen coupling component (e.g., H-acid) with cyanuric chloride in a 1:1 molar ratio at 0-5°C and a pH of 7.0-7.5, maintained with a 20% aqueous solution of sodium carbonate.[4] This reaction attaches one dichlorotriazine group to the amino group of the coupling component.

  • Diazotization of the Aromatic Diamine:

    • Diazotize the aromatic diamine (e.g., 4,4'-diaminostilbene-2,2'-disulfonic acid) using a standard procedure with sodium nitrite and hydrochloric acid at 0-5°C.

  • Coupling Reaction:

    • Couple the diazotized diamine with the previously prepared dichlorotriazinyl amino compound in a 1:2 molar ratio.

    • Carry out the reaction at 0-5°C and a pH of 7.0-7.5, maintained with a 20% aqueous solution of sodium carbonate, for 3-4 hours.[4]

  • Isolation of the Dye:

    • Isolate the synthesized bis(dichlorotriazine) dye by salting it out with 15% sodium chloride.

    • Filter the precipitate and dry it under vacuum at 40°C until a constant weight is achieved.[4]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Bis(dichlorotriazine) Dyes [4]

DyeCoupling ComponentReaction Time (hours)
Dye 1I-acid3
Dye 2Gamma-acid3
Dye 3H-acid4

Table 2: Dyeing Performance of Synthesized Bis(dichlorotriazine) Dyes on Cotton [4]

DyeExhaustion (%)Fixation (%)Total Fixation (%)
Dye 1899988.11
Dye 2909888.20
Dye 3929789.24
C.I. Reactive Red 1808568.00

Table 3: Fastness Properties of Bifunctional Azo Reactive Dyes on Wool Fabric

DyeLight FastnessWash FastnessPerspiration Fastness (Acidic)Perspiration Fastness (Alkaline)
DX154-544
DX24-5444-5
DX354-54-54
DX44444
DX5554-54-5
(Fastness rated on a scale of 1 to 5, where 5 is excellent)

Visualizations

Reaction Pathway for Bifunctional Azo Reactive Dye Synthesis

G cluster_tetrazotization Step 1: Tetrazotization cluster_cyanuration Step 2: Cyanuration cluster_coupling Step 3: Coupling Diamine 4,4'-Diaminodiphenylsulphone Tetrazonium Tetrazonium Salt Diamine->Tetrazonium NaNO₂ / HCl 0-5°C Final_Dye Bifunctional Azo Reactive Dye Tetrazonium->Final_Dye 0-5°C pH 7.5-8.5 H_Acid H-Acid Cyanurated_H_Acid Cyanurated H-Acid H_Acid->Cyanurated_H_Acid Acetone / H₂O 0-5°C, pH 6-7 Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Cyanurated_H_Acid Acetone / H₂O 0-5°C, pH 6-7 Cyanurated_H_Acid->Final_Dye 0-5°C pH 7.5-8.5

Caption: Synthesis pathway for a bifunctional azo reactive dye.

Experimental Workflow for Dyeing and Fastness Testing

G cluster_fastness Fastness Testing Dye_Synthesis Dye Synthesis (Protocol 1 or 2) Dyeing_Process Dyeing (Exhaustion Method) Dye_Synthesis->Dyeing_Process Fabric_Preparation Fabric Preparation (e.g., Cotton, Wool) Fabric_Preparation->Dyeing_Process Washing Washing & Rinsing Dyeing_Process->Washing Drying Drying Washing->Drying Wash_Fastness Wash Fastness Drying->Wash_Fastness Light_Fastness Light Fastness Drying->Light_Fastness Perspiration_Fastness Perspiration Fastness Drying->Perspiration_Fastness

Caption: General workflow for dyeing fabric and subsequent fastness testing.

Conclusion

This compound remains a crucial building block in the synthesis of high-performance reactive dyes. The protocols and data presented here provide a foundation for researchers to develop novel dyestuffs with tailored properties. The versatility of this intermediate, coupled with well-established synthetic methodologies, ensures its continued importance in the fields of materials science and textile chemistry. Careful control of reaction parameters such as temperature and pH is critical for achieving high yields and the desired degree of substitution on the triazine ring. Further research can explore the synthesis of novel reactive dyes with enhanced properties such as improved fixation, photostability, and unique color characteristics.

References

Applications of 2-Amino-4,6-dichlorotriazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichlorotriazine is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique trifunctional character, featuring a triazine core, two reactive chlorine atoms, and an amino group, allows for diverse chemical modifications. The chlorine atoms are particularly susceptible to sequential and regioselective nucleophilic aromatic substitution, enabling the introduction of various functionalities at the 4 and 6 positions. This flexibility has made this compound a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapy. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis and evaluation of potential anticancer agents.

Application Note 1: Synthesis of Symmetrical 4,6-Disubstituted 2-Aminotriazine Derivatives as Potent Anticancer Agents

Derivatives of 2-aminotriazine bearing symmetrical substitutions at the 4 and 6 positions have demonstrated significant cytotoxic activity against various cancer cell lines. The synthetic strategy leverages the reactivity of the two chlorine atoms on the this compound core, allowing for a two-step nucleophilic substitution. A notable example is the synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, which has shown potent anticancer activity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a representative symmetrical 2-aminotriazine derivative against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)[3]
1 N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineMCF76.54
C260.38
Paclitaxel (PTX)-MCF72.35
C264.32
Doxorubicin (DOX)-MCF710.52
C268.06

Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 1)

This protocol is adapted from the synthesis of analogous symmetrical di-substituted phenylamino-s-triazine derivatives.

Step 1: Synthesis of 2-Amino-4-chloro-6-(4-nitrophenylamino)-1,3,5-triazine

  • Dissolve this compound (1.65 g, 10 mmol) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 30 mL of THF.

  • To the this compound solution, add solid potassium carbonate (K2CO3) (1.38 g, 10 mmol).

  • Slowly add the 4-nitroaniline solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the mono-substituted product.

Step 2: Synthesis of N-(4-nitrophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 1)

  • Dissolve the mono-substituted product from Step 1 (5 mmol) in 30 mL of 1,4-dioxane in a round-bottom flask.

  • Add piperidine (1.28 g, 15 mmol) and potassium carbonate (1.38 g, 10 mmol) to the mixture.

  • Reflux the reaction mixture for 10-12 hours, monitoring completion by TLC (ethyl acetate/hexane, 1:1).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid under vacuum to obtain the final product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF7, C26) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) kinase.

  • Reagents and Buffers:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Substrate (e.g., a poly(Glu, Tyr) peptide)

    • Test compound dilutions in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting system.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of kinase buffer containing the test compound at various concentrations.

    • Add 5 µL of EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the substrate. The final concentrations should be optimized for the specific assay conditions (e.g., ATP at its Km value).

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a luminescent-based kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualization

Triazine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for triazine-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Triazine Triazine Derivative Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a triazine derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Experimental_Workflow Start This compound Step1 Step 1: Mono-substitution (e.g., with an aniline derivative) Start->Step1 Intermediate Mono-substituted Intermediate Step1->Intermediate Step2 Step 2: Di-substitution (e.g., with a cyclic amine) Intermediate->Step2 Final_Compound Final Triazine Derivative Step2->Final_Compound Purification Purification & Characterization (Column Chromatography, NMR, MS) Final_Compound->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Biological_Eval->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Biological_Eval->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Biological_Eval->Mechanism Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Kinase_Assay->Lead_Opt Mechanism->Lead_Opt

Caption: Workflow for synthesis and evaluation of 2-aminotriazine derivatives.

Conclusion

This compound is an invaluable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new triazine-based anticancer agents. The versatility of the triazine scaffold, combined with the potential for potent and selective biological activity, ensures that it will remain an area of active investigation in medicinal chemistry.

References

Application Notes and Protocols: 2-Amino-4,6-dichlorotriazine as a Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4,6-dichlorotriazine as a versatile precursor for the synthesis of pharmaceutically active compounds, with a particular focus on the development of kinase inhibitors targeting cancer-related signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the design and execution of synthetic strategies leveraging this important chemical scaffold.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its utility stems from the differential reactivity of its functional groups: two highly reactive chlorine atoms at the 4 and 6 positions and an amino group at the 2 position.[1][3] The chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of a wide array of substituents.[3] This trifunctional character enables the synthesis of diverse libraries of compounds for screening against various biological targets. The s-triazine scaffold is a common motif in many biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1]

A significant application of this compound is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazine core can be elaborated to create potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which plays a central role in the EGFR/PI3K/AKT/mTOR signaling cascade, a pathway frequently overactive in cancer.

This document will focus on the synthesis of a potent chiral 1,3,5-triazine derivative, specifically (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile, which has demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, acting as a potential EGFR inhibitor.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 933-20-0[2]
Molecular Formula C₃H₂Cl₂N₄
Molecular Weight 164.98 g/mol
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 239-242 °C[1]
Solubility Sparingly soluble in water; soluble in warm methanol and warm dioxane.[2]
Quantitative Data for the Synthesis of a Chiral 1,3,5-Triazine EGFR Inhibitor
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
This compound C₃H₂Cl₂N₄164.98-239-242-
Intermediate 1: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile C₁₀H₅Cl₂N₅266.09~95%>300¹H NMR (DMSO-d₆): δ 11.15 (s, 1H), 8.01 (d, J = 8.8 Hz, 2H), 7.86 (d, J = 8.8 Hz, 2H).
Intermediate 2: (R)-4-((4-chloro-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile C₁₄H₁₃ClN₆316.75~85%230-232¹H NMR (DMSO-d₆): δ 10.35 (s, 1H), 8.35 (d, J=6.0 Hz, 1H), 7.82 (d, J=8.8 Hz, 2H), 7.75 (d, J=8.8 Hz, 2H), 4.55 (m, 1H), 3.45-3.20 (m, 4H), 2.20-1.95 (m, 2H).
Final Product: (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile C₂₁H₂₀N₆O₂388.42~80%190-192¹H NMR (DMSO-d₆): δ 9.85 (s, 1H), 7.85 (d, J=8.8 Hz, 2H), 7.70 (d, J=8.8 Hz, 2H), 7.20 (t, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 6.60 (s, 1H), 6.55 (d, J=8.2 Hz, 1H), 4.40 (m, 1H), 3.70 (s, 3H), 3.40-3.10 (m, 4H), 2.10-1.85 (m, 2H).

Note: Yields and spectroscopic data are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (Intermediate 1)

This protocol is adapted from general procedures for the monosubstitution of cyanuric chloride.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 4-Aminobenzonitrile

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetone or Tetrahydrofuran (THF)

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in acetone or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 4-aminobenzonitrile (1.0 eq) in the same solvent.

  • To the cyanuric chloride solution, add a base such as K₂CO₃ (1.1 eq) or DIPEA (1.2 eq) while stirring vigorously.

  • Slowly add the 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and dry under vacuum to obtain Intermediate 1.

Protocol 2: Synthesis of (R)-4-((4-chloro-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile (Intermediate 2)

This protocol describes the second nucleophilic substitution at a higher temperature.

Materials:

  • Intermediate 1 (4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile)

  • (R)-3-aminopyrrolidine dihydrochloride

  • DIPEA or another suitable non-nucleophilic base

  • 1,4-Dioxane or a similar high-boiling point solvent

Procedure:

  • Suspend Intermediate 1 (1.0 eq) in 1,4-dioxane in a round-bottom flask.

  • Add (R)-3-aminopyrrolidine dihydrochloride (1.1 eq) to the suspension.

  • Add DIPEA (2.5 eq) to the mixture to act as a base and neutralize the HCl formed.

  • Heat the reaction mixture to room temperature (20-25 °C) and stir for 12-24 hours. The second substitution occurs at a higher temperature than the first.

  • Monitor the reaction by TLC.

  • After completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield Intermediate 2.

Protocol 3: Synthesis of (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile (Final Product)

This protocol details the final substitution reaction to yield the target compound.

Materials:

  • Intermediate 2 ((R)-4-((4-chloro-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile)

  • 3-Methoxyphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyphenol (1.2 eq) in DMF or ACN.

  • Add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, handle with care) to form the phenoxide.

  • Add Intermediate 2 (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The third substitution requires elevated temperatures.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution cluster_step3 Step 3: Third Substitution start This compound reagent1 4-Aminobenzonitrile, Base (0-5 °C) product1 Intermediate 1 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile reagent1->product1 S_NAr reagent2 (R)-3-aminopyrrolidine, Base (Room Temp.) product2 Intermediate 2 (R)-4-((4-chloro-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile reagent2->product2 S_NAr reagent3 3-Methoxyphenol, Base (80-100 °C) product3 Final Product (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrile reagent3->product3 S_NAr

Caption: Synthetic workflow for a chiral 1,3,5-triazine EGFR inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Triazine-based Inhibitor (e.g., Final Product) Inhibitor->EGFR Inhibition

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and inhibition point.

References

Synthesis of 2-Amino-4,6-dichlorotriazine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-amino-4,6-dichlorotriazine and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. The inherent reactivity of the triazine core allows for the strategic and sequential introduction of various functional groups, enabling the synthesis of diverse compound libraries for screening and drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. It includes tabulated quantitative data for synthesized compounds and visual diagrams of relevant biological pathways to support researchers in their drug development endeavors.

Introduction

2-Amino-4,6-dichloro-1,3,5-triazine is a key chemical intermediate utilized in the synthesis of a wide array of biologically active compounds. Its structure, featuring two reactive chlorine atoms and an amino group, allows for controlled nucleophilic substitution reactions. This trifunctional character enables the generation of mono-, di-, and tri-substituted triazine derivatives with diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The stepwise displacement of the chlorine atoms is temperature-dependent, with the first substitution occurring at low temperatures (0-5 °C), the second at room temperature, and the third requiring elevated temperatures. This differential reactivity is fundamental to the selective synthesis of asymmetrically substituted triazine compounds.

Applications in Drug Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Antifungal Agents: Triazine derivatives have been shown to exhibit potent antifungal activity, notably through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi.

  • Anticancer Agents: Several studies have explored triazine derivatives as potential anticancer drugs. One of the targeted pathways involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cell proliferation.

  • Metabolic Modulators: More recently, amino-triazine derivatives have been identified as inhibitors of pyruvate dehydrogenase kinases (PDKs), enzymes that play a critical role in cancer cell metabolism. By inhibiting PDK, these compounds can shift cancer cells from glycolysis-dependent metabolism towards oxidative phosphorylation, leading to apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the parent this compound and a representative disubstituted derivative.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This protocol describes the synthesis of the foundational building block, 2-amino-4,6-dichloro-1,3,5-triazine, from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Tetrahydrofuran (THF)

  • Diglyme

  • Liquid ammonia

  • Ice water

Procedure:

  • A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is cooled to 0°C.

  • Liquid ammonia (81.6 mL, 3.36 mol) is added dropwise over 90 minutes, maintaining the temperature between 10-15°C.

  • The reaction mixture is stirred for one hour at a temperature between -10°C and 0°C.

  • The mixture is then allowed to warm to ambient temperature over the course of one hour.

  • The resulting suspension is filtered, and the solid is washed with THF.

  • The filtrate is reduced to half its original volume and poured over 1 liter of ice water.

  • A white solid precipitates, which is collected by filtration, washed with water, and dried in vacuo.

  • This yields 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine.

Protocol 2: Synthesis of a 2-Amino-4-anilino-6-chloro-1,3,5-triazine Derivative

This protocol outlines a general procedure for the monosubstitution of a chlorine atom in this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of acetone.

  • In a separate flask, dissolve the substituted aniline (10 mmol) in 50 mL of acetone.

  • To the stirred solution of this compound at 0-5°C, add a solution of sodium bicarbonate (10 mmol) in a minimal amount of water.

  • Add the substituted aniline solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the desired product.

Quantitative Data

The following tables summarize quantitative data for a selection of synthesized this compound derivatives.

Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)Reference
1 HCl~92%221-223.5 (dec)
2 H4-chloroanilino86%262-264
3 Hmorpholino--
4 Hpiperidino92%-
5 Hpyrrolidino91%-

Note: Yields and melting points can vary based on the specific reaction conditions and purity of the final product.

Signaling Pathways and Experimental Workflows

To visualize the synthesis process and the biological context of these compounds, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow CC Cyanuric Chloride ADCT This compound CC->ADCT  NH₃ (0-15°C) Deriv1 Monosubstituted Derivative (2-Amino-4-R¹-6-chloro-triazine) ADCT->Deriv1  R¹-NH₂ (0-5°C) Deriv2 Disubstituted Derivative (2-Amino-4-R¹-6-R²-triazine) Deriv1->Deriv2  R²-NH₂ (Room Temp to Reflux)

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_ergosterol Ergosterol Biosynthesis Pathway (Fungi) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazine Triazine Derivative Triazine->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazine derivatives.

G cluster_folate Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DNA DNA Replication Nucleotides->DNA Triazine Triazine Derivative Triazine->DHFR Inhibition

Caption: Inhibition of the folate metabolism pathway by triazine derivatives targeting DHFR.

G cluster_metabolism Cancer Cell Metabolism Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos Triazine Amino-Triazine Derivative PDK Pyruvate Dehydrogenase Kinase (PDK) Triazine->PDK Inhibition PDH Pyruvate Dehydrogenase (PDH) PDK->PDH Inhibition

Caption: Modulation of cancer cell metabolism by amino-triazine derivatives targeting PDK.

Application Notes and Protocols for the Preparation of Reactive Dyes Using 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-amino-4,6-dichlorotriazine as a key intermediate in the synthesis of reactive dyes. These dyes are widely used in the textile industry for coloring cellulosic fibers like cotton and wool due to their ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness.

Introduction

This compound is a versatile heterocyclic compound featuring a triazine ring with two reactive chlorine atoms and one amino group. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the attachment of chromophoric groups. The amino group can also be functionalized, offering a route to more complex molecular architectures. The differential reactivity of the chlorine atoms allows for stepwise reactions to produce a variety of dye structures. Dyes derived from this intermediate are known for their bright shades and good fastness properties.

The synthesis of reactive dyes using this compound typically involves two main stages: the synthesis of the chromophore, often an azo group, and the subsequent reaction with the dichlorotriazine moiety. The resulting dye molecule contains a reactive group that can form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.

Experimental Protocols

This section details the synthesis of this compound, its use in preparing a monoazo reactive dye, and the application of the dye to cotton fabric.

Protocol 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This protocol describes the synthesis of the key intermediate from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Tetrahydrofuran (THF)

  • Diglyme

  • Liquid ammonia

  • Ice water

Procedure:

  • A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is cooled to 0°C.[1]

  • 81.6 mL (3.36 mol) of liquid ammonia is added dropwise over 90 minutes, maintaining the temperature between 10-15°C.[1]

  • The mixture is stirred for one hour at -10°C to 0°C and then allowed to warm to ambient temperature over one hour.[1]

  • The resulting suspension is filtered, and the solid is washed with THF.[1]

  • The filtrate is reduced to half its original volume and poured over 1 liter of ice water to precipitate a white solid.[1]

  • The solid is collected by filtration, washed with water, and dried in vacuo to yield 2-amino-4,6-dichloro-1,3,5-triazine.[1]

Protocol 2: Synthesis of a Monoazo Reactive Dye

This protocol outlines the preparation of a reactive dye by coupling a diazotized aromatic amine with a coupling component, followed by condensation with this compound.

Step 2a: Diazotization of an Aromatic Amine (e.g., 4-aminobenzenesulfonic acid)

Materials:

  • 4-aminobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve a specific molar equivalent of 4-aminobenzenesulfonic acid in water and hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5°C.

  • Continue stirring for 30 minutes after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2b: Coupling Reaction

Materials:

  • Diazonium salt solution from Step 2a

  • Coupling component (e.g., H-acid: 1-amino-8-naphthol-3,6-disulfonic acid)

  • Sodium carbonate or sodium hydroxide solution

Procedure:

  • Dissolve the coupling component (e.g., H-acid) in an aqueous alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture within the optimal range for coupling (typically pH 4-5 for coupling with the amino group of H-acid) by adding sodium carbonate or sodium hydroxide solution.

  • Stir the reaction mixture at 0-5°C for several hours until the coupling is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting product is the aminoazo dye intermediate.

Step 2c: Condensation with this compound

Materials:

  • Aminoazo dye intermediate from Step 2b

  • This compound

  • Acetone or other suitable solvent

  • Sodium carbonate or sodium bicarbonate solution

Procedure:

  • Dissolve the aminoazo dye intermediate in water and adjust the pH to neutral.

  • In a separate flask, dissolve this compound in acetone.

  • Add the acetone solution of this compound to the aqueous solution of the aminoazo dye intermediate with stirring at a low temperature (0-5°C).

  • Maintain the pH of the reaction mixture at 6.0-7.0 by the gradual addition of a sodium carbonate or sodium bicarbonate solution.

  • Continue stirring at 0-5°C for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, the dye is isolated by salting out with sodium chloride, followed by filtration, washing, and drying.

Protocol 3: Application of the Reactive Dye to Cotton Fabric

This protocol describes the exhaust dyeing method for applying the synthesized reactive dye to cotton fabric.

Materials:

  • Synthesized reactive dye

  • Cotton fabric

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Water

Procedure:

  • Prepare a dye bath with a specific liquor ratio (e.g., 50:1).

  • Add the required amount of dye (e.g., 2% on the weight of fabric) to the dye bath.

  • Add a wetting agent and the pre-wetted cotton fabric to the dye bath.

  • Gradually raise the temperature of the dye bath to the dyeing temperature (e.g., 60-80°C).

  • Add a calculated amount of sodium chloride in portions to promote dye exhaustion.

  • After a certain period (e.g., 30-60 minutes), add the alkali (sodium carbonate) to the dye bath to facilitate the fixation of the dye to the fiber.

  • Continue the dyeing process for another 60-90 minutes.

  • After dyeing, the fabric is rinsed with cold water, then hot water, and soaped at the boil to remove any unfixed dye.

  • Finally, the fabric is rinsed thoroughly and dried.

Data Presentation

The performance of reactive dyes is evaluated based on their exhaustion, fixation, and fastness properties. The following tables provide representative data for dichlorotriazine-based reactive dyes.

Table 1: Exhaustion and Fixation Data

Dye ReferenceFiber% Exhaustion% FixationFixation Efficiency (%)
Dichlorotriazine Dye 1Cotton857082.4
Dichlorotriazine Dye 2Cotton907583.3
Dichlorotriazine Dye 3Wool888090.9

Note: The exhaustion percentage refers to the amount of dye that has moved from the dye bath to the fiber. The fixation percentage is the amount of dye that has chemically bonded to the fiber. Fixation efficiency is the ratio of fixed dye to the total exhausted dye.

Table 2: Fastness Properties of Dyed Cotton Fabric

Dye ReferenceLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)Rubbing Fastness (Grey Scale 1-5)
Staining Change in Color
Dichlorotriazine Dye 14-544-5
Dichlorotriazine Dye 254-55
Dichlorotriazine Dye 3444

Note: Light fastness is rated on a scale of 1 (poor) to 8 (excellent). Wash and rubbing fastness are rated on a scale of 1 (poor) to 5 (excellent).

Visualizations

Diagram 1: General Synthesis Workflow for a this compound Based Reactive Dye

G cluster_0 Chromophore Synthesis cluster_1 Reactive Group Attachment AromaticAmine Aromatic Amine Diazotization Diazotization (NaNO2, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Coupling Coupling Reaction (pH 4-5, 0-5°C) DiazoniumSalt->Coupling CouplingComponent Coupling Component (e.g., H-acid) CouplingComponent->Coupling AzoIntermediate Aminoazo Dye Intermediate Coupling->AzoIntermediate Condensation Condensation (pH 6-7, 0-5°C) AzoIntermediate->Condensation ADCT This compound ADCT->Condensation FinalDye Final Reactive Dye Condensation->FinalDye

Caption: Workflow for the synthesis of a reactive dye.

Diagram 2: Fixation of a this compound Based Dye on Cellulose

G cluster_reaction Fixation Reaction Dye Reactive Dye (D-NH-Triazine-Cl) CovalentBond Dyed Fiber (D-NH-Triazine-O-Cell) Dye->CovalentBond Nucleophilic Substitution HydrolyzedDye Hydrolyzed Dye (D-NH-Triazine-OH) Dye->HydrolyzedDye Side Reaction (with H₂O) Cellulose Cellulose Fiber (Cell-OH) Cellulose->CovalentBond Alkali Alkali (OH⁻) Alkali->Cellulose activates

Caption: Covalent bond formation between dye and fiber.

References

Synthesis of Substituted Triazines: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triazine derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, holding significant importance in medicinal chemistry, drug development, and materials science.[1][2][3] The triazine scaffold, existing as 1,2,3-, 1,2,4-, and 1,3,5-isomers, serves as a versatile platform for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed experimental protocols for the synthesis of various substituted triazines, catering to researchers, scientists, and professionals in drug development. The methodologies presented include conventional heating, microwave-assisted synthesis, and sonochemical approaches, offering a comparative guide to these synthetic routes.

Protocol 1: Synthesis of 1,3,5-Triazine Derivatives from Cyanuric Chloride

The synthesis of substituted 1,3,5-triazines frequently begins with cyanuric chloride, a highly reactive precursor with three chlorine atoms that can be sequentially substituted.[4][5] The key to achieving mono-, di-, or tri-substitution lies in the careful control of the reaction temperature. The first chlorine atom is the most reactive and is typically substituted at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures.[5][6]

A. Conventional Method for Mono-Substituted Triazines

This protocol details the nucleophilic substitution of a single chlorine atom on the cyanuric chloride core.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve cyanuric chloride (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).[5][7] Cool the solution to 0 °C in an ice bath with vigorous stirring.[7]

  • Nucleophile Addition: In a separate flask, dissolve the desired nucleophile (e.g., an amine like 4-aminobenzonitrile, 1.0 equivalent) in the same solvent.[7]

  • Reaction: Add the cold nucleophile solution dropwise to the stirring cyanuric chloride solution at 0 °C.[7] An aqueous solution of a base like potassium carbonate (K₂CO₃, 1.0 equivalent) can be added to neutralize the HCl byproduct.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-substituted triazine derivative.

B. Microwave-Assisted Method for Di- and Tri-Substituted Triazines

Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[8][9][10]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe vial, combine the mono- or di-chlorotriazine intermediate (1.0 eq), the desired amine (1.2 eq), a base such as sodium carbonate (Na₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent like N,N-Dimethylformamide (DMF) or even water for a greener approach.[6][11]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration, typically ranging from 150 seconds to 5 minutes.[6]

  • Cooling & Work-up: After irradiation, allow the vial to cool to room temperature.[11]

  • Extraction: Partition the residue between water and a suitable organic solvent like dichloromethane.[11]

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by flash column chromatography.[11]

Protocol 2: Synthesis of 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazines can be achieved through various strategies, including one-pot reactions from 1,2-dicarbonyl compounds and the cyclodehydration of β-keto-N-acylsulfonamides.[12][13]

Microwave-Assisted One-Pot Synthesis from 1,2-Dicarbonyl Compounds

This method provides a rapid and efficient route to 5,6-disubstituted-3-hydrazinyl-1,2,4-triazines directly from commercially available ketones.[14]

Experimental Protocol:

  • Initial Mixture: Prepare a mixture of an appropriate amide (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and a base (e.g., sodium tert-butoxide) in a microwave-safe vessel.[12]

  • Microwave Irradiation (Step 1): Subject the mixture to microwave irradiation for 180 to 360 seconds to facilitate the initial condensation.[12]

  • Addition of Hydrazine: After cooling, add hydrazine hydrate (2 ml) to the reaction mixture.[12]

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate again under microwave conditions to facilitate the cyclization and formation of the triazine ring.

  • Work-up: After cooling, evaporate the solvent under reduced pressure.[12]

  • Extraction: Pour the residue into water and extract with dichloromethane.[12]

  • Purification: Wash the organic layer with a sodium bicarbonate solution, dry it over sodium sulfate, and concentrate to obtain the crude product, which can be purified by chromatography.[12]

Protocol 3: Synthesis of 1,2,3-Triazine Derivatives via Deoxygenation

A convenient and efficient method for synthesizing 1,2,3-triazine derivatives involves the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites.[15][16][17]

Experimental Protocol:

  • Reactant Setup: In a reaction vessel, dissolve the 1,2,3-triazine 1-oxide precursor in trimethyl phosphite, which acts as both the reactant and the solvent.[15]

  • Reaction Conditions: Heat the mixture to 60 °C and stir.[15] The reaction is typically complete within a few hours, leading to nearly quantitative yields.[15] Triethyl phosphite can also be used and is often more reactive.[16][17]

  • Monitoring: The progress of the deoxygenation can be monitored by TLC or NMR spectroscopy by observing the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, the excess trimethyl phosphite can be removed under high vacuum. The resulting product, a 1,2,3-triazine derivative, is often obtained in high purity without the need for extensive purification.[15]

Protocol 4: Green Sonochemical Synthesis of 1,3,5-Triazine Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, provides an environmentally friendly method that can significantly shorten reaction times and allow for synthesis in aqueous media.[6][18]

Experimental Protocol:

  • Aqueous Mixture: In a suitable vessel, suspend the chloro-triazine intermediate, the desired amine, sodium carbonate (Na₂CO₃), and a phase-transfer catalyst (TBAB) in water.[6]

  • Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate the mixture at room temperature.[6]

  • Reaction Time: The reaction is often complete within a significantly shorter time compared to conventional methods, typically between 5 to 35 minutes.[6]

  • Product Isolation: Upon completion, the solid product often precipitates out of the aqueous solution.

  • Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the purified substituted triazine derivative. This method avoids the use of organic solvents, making it a greener alternative.[6]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic methods, allowing for a clear comparison of their efficiency.

Table 1: Synthesis of 1,3,5-Triazine Derivatives [6]

MethodCatalyst/SolventTemperatureTimeYield (%)
ConventionalDMFReflux5-6 hours69%
MicrowaveTBAB/DMF150 °C150 seconds54-87%
SonochemicalTBAB/H₂ORoom Temp.30-35 min84%

Table 2: One-Pot Synthesis of 1,2,4-Triazine Derivatives [12]

MethodKey ReactantsTimeYield (%)
Conventional Heating1,2-Diketones, Amides, Hydrazine Hydrate3-6 hours44-78%
Microwave Irradiation1,2-Diketones, Amides, Hydrazine Hydrate180-360 seconds60-80%

Mandatory Visualizations

G Workflow for Mono-Substitution of Cyanuric Chloride A Cyanuric Chloride in Acetone/THF C Reaction Mixture (0 °C) A->C B Nucleophile (Amine) in Acetone/THF B->C D Filtration C->D 2-4 hrs E Solvent Evaporation D->E F Purification (Recrystallization) E->F G Mono-Substituted Triazine F->G

Caption: Conventional synthesis of mono-substituted triazines.

G Microwave-Assisted Synthesis of Substituted 1,3,5-Triazines A Chloro-triazine Intermediate + Amine + Base (Na2CO3) + Catalyst (TBAB) in DMF B Microwave Irradiation (150 °C, 50 W) A->B 150 sec C Cooling & Work-up B->C D Extraction (Water/DCM) C->D E Purification (Column Chromatography) D->E F Di- or Tri-Substituted Triazine E->F

Caption: Microwave-assisted workflow for triazine synthesis.

G Synthesis of 1,2,3-Triazines via Deoxygenation A 1,2,3-Triazine 1-Oxide in Trimethyl Phosphite B Heating (60 °C) A->B ~2-3 hrs C Solvent Removal (High Vacuum) B->C D Pure 1,2,3-Triazine Derivative C->D

Caption: Deoxygenation route to 1,2,3-triazine derivatives.

G Sonochemical Synthesis of 1,3,5-Triazines A Aqueous Suspension: Chloro-triazine + Amine + Base + TBAB B Ultrasonic Irradiation (Room Temp) A->B 5-35 min C Precipitation B->C D Filtration & Washing C->D E Pure Substituted Triazine D->E

Caption: Green sonochemical workflow for triazine synthesis.

References

Application Notes and Protocols for the Quantification of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-4,6-dichlorotriazine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and precise quantification in various sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the routine analysis of this compound. This method is suitable for determining the purity of the compound and for quantifying it in process samples and starting materials.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase may contain 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Data Presentation: HPLC-UV Method Performance (Representative Data)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (Recovery)98 - 102%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow A Standard/Sample Weighing B Dissolution in Acetonitrile A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D C->D E HPLC Injection D->E F Data Acquisition (UV at 240 nm) E->F G Quantification F->G

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of this compound, particularly for trace-level quantification and impurity profiling. Derivatization may be necessary to improve the volatility and chromatographic performance of the analyte.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

2. Derivatization (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for HPLC-UV to prepare stock and working standard solutions in a volatile solvent like acetonitrile.

  • Prepare samples by dissolving them in the same solvent.

  • Derivatize both standards and samples as described above.

4. Analysis and Quantification:

  • Inject the derivatized standard solutions to build a calibration curve based on the peak area of the selected ion.

  • Inject the derivatized sample solutions and quantify the analyte using the calibration curve.

Data Presentation: GC-MS Method Performance (Representative Data)
ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery)95 - 105%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow A Standard/Sample Preparation B Evaporation to Dryness A->B C Derivatization (Silylation) B->C D GC-MS Injection C->D E Data Acquisition (SIM Mode) D->E F Quantification E->F

GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are crucial for ensuring the quality of this compound, which serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the yield and impurity profile of the final drug substance.

Synthesis_Pathway cluster_intermediate Intermediate Quality Control cluster_synthesis API Synthesis cluster_final_product Final Product Quality A This compound B Analytical Quantification (HPLC-UV / GC-MS) A->B Analysis C Purity Assessment B->C Determines D Nucleophilic Substitution Reactions C->D Impacts E Active Pharmaceutical Ingredient (API) D->E Leads to F Yield and Purity E->F Affects G Safety and Efficacy F->G Ensures

Logical relationship of intermediate analysis to final product quality.

The Strategic Use of 2-Amino-4,6-dichlorotriazine in Dendrimer Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and targeted drug delivery systems is a constant priority. Dendrimers, with their highly branched, well-defined, and multifunctional nature, have emerged as promising candidates for these systems. A key component in the construction of many advanced dendrimer architectures is the versatile linker molecule, 2-amino-4,6-dichlorotriazine. This application note provides a detailed overview of its use, including experimental protocols and quantitative data, to guide the synthesis of triazine-based dendrimers for therapeutic applications.

The trifunctional character of this compound, stemming from its triazine core, two reactive chlorine atoms, and a single amino group, allows for precise, stepwise reactions. This control is crucial in dendrimer synthesis, where the sequential addition of layers (generations) determines the final size, shape, and surface functionality of the macromolecule. The differential reactivity of the chlorine atoms, which are susceptible to nucleophilic aromatic substitution, can be controlled by temperature, enabling selective mono- or di-substitution.[1][2] This unique reactivity makes it a valuable building block for creating complex, tailored dendrimers for applications such as drug delivery.[1][3][4]

Application in Drug Delivery

Triazine-based dendrimers have been extensively explored as carriers for various therapeutic agents, with a significant focus on anticancer drugs like paclitaxel.[1][5][6] The hydrophobic core of the triazine dendrimer can effectively encapsulate hydrophobic drugs, while the hydrophilic periphery, often functionalized with groups like hydroxyls or polyethylene glycol (PEG), enhances aqueous solubility and biocompatibility.[6][7] This amphiphilic nature is critical for the systemic delivery of poorly soluble drugs.

The stepwise synthesis allows for the precise attachment of multiple drug molecules to the dendrimer periphery, leading to high drug loading capacities. Furthermore, the linker chemistry can be designed to incorporate labile bonds, such as disulfides, which can be cleaved in the reductive intracellular environment, facilitating controlled drug release at the target site.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on triazine-based dendrimers, highlighting their physical characteristics and drug delivery capabilities.

Dendrimer GenerationSynthesis ApproachOverall Yield (%)Molecular Weight (Da)Hydrodynamic Radius (nm)Reference
G3Convergent5040,00015.8 (aggregated)[1]
G3Divergent63--[6][7]
G5Divergent (Macromonomer)48--[1]
DrugDendrimer GenerationDrug Loading (wt%)Increased Aqueous Solubility (mg/mL)Reference
PaclitaxelG322-[5]
PaclitaxelG3-0.562[6]

Experimental Protocols

Detailed methodologies for the synthesis of triazine-based dendrimers are provided below. These protocols are based on established literature and offer a starting point for researchers.

Protocol 1: Divergent Synthesis of a Hydroxyl-Terminated Triazine Dendrimer

This protocol outlines a divergent approach starting from a triazine core and using diethanolamine as the branching unit. This method avoids the need for protecting groups.[6][7]

Materials:

  • Cyanuric chloride (triazine trichloride)

  • Diethanolamine

  • Acetone

  • Dichloromethane (DCM)

  • Methanol

  • Sodium hydroxide

Procedure:

  • Core Synthesis (Generation 0): Dissolve cyanuric chloride in acetone and cool the solution. Add diethanolamine dropwise while maintaining the temperature to achieve the first substitution.

  • Generation 0.5: Increase the temperature to allow for the second substitution with diethanolamine, forming the first generation of branches with terminal hydroxyl groups.

  • Purification: Precipitate the product by adding the reaction mixture to cold water. Filter, wash with water, and dry the G0 dendrimer.

  • Generation 1 Synthesis: React the G0 dendrimer with an excess of cyanuric chloride in the presence of a base to attach dichlorotriazine groups to the terminal hydroxyls.

  • Generation 1.5: React the resulting chlorine-terminated dendrimer with an excess of diethanolamine to create the next generation of hydroxyl-terminated branches.

  • Purification: Purify the G1 dendrimer using precipitation and washing steps as described for G0.

  • Higher Generations: Repeat steps 4-6 to synthesize higher generation dendrimers.

Characterization:

  • FT-IR: To confirm the presence of characteristic functional groups (e.g., -OH, C-N).

  • ¹H-NMR & ¹³C-NMR: To determine the chemical structure and generation growth.

  • ESI-Mass Spectrometry: To confirm the molecular weight of each generation.

  • Elemental Analysis: To determine the elemental composition.

Protocol 2: Convergent Synthesis of a Triazine Dendron

This protocol describes a convergent approach where dendrons (dendrimer wedges) are synthesized from the periphery inwards and then attached to a core molecule.[1][8]

Materials:

  • Cyanuric chloride

  • Piperazine

  • tert-Butyl N-(2-aminoethyl)carbamate (Boc-ethylenediamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Peripheral Unit Synthesis: React cyanuric chloride with an excess of a protected amine, such as Boc-ethylenediamine, to create the first-generation dendron with a monochlorotriazine focal point.

  • Dendron Growth: React the monochlorotriazine dendron with a linking diamine, like piperazine, followed by another reaction with cyanuric chloride to build the next generation.

  • Iteration: Repeat the process of adding the linking diamine and cyanuric chloride to achieve the desired dendron generation.

  • Deprotection: Remove the protecting groups (e.g., Boc with TFA) from the peripheral amines.

  • Core Attachment: React the deprotected dendrons with a multifunctional core molecule (e.g., cyanuric chloride or a molecule with multiple reactive sites) to form the final dendrimer.

Characterization:

  • HPLC: To monitor reaction progress and purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure at each step.

  • Mass Spectrometry: To verify the molecular weight of the dendrons and the final dendrimer.

Visualizing the Synthesis and Logic

The following diagrams, generated using Graphviz, illustrate the divergent synthesis workflow and the logical relationship of components in a drug-dendrimer conjugate.

divergent_synthesis_workflow core Cyanuric Chloride (Core) g0 Generation 0 (Substituted Core) core->g0 + Diethanolamine g0_5 Generation 0.5 (Chlorine-Terminated) g0->g0_5 + Cyanuric Chloride g1 Generation 1 (Hydroxyl-Terminated) g0_5->g1 + Diethanolamine g1_5 Generation 1.5 (Chlorine-Terminated) g1->g1_5 + Cyanuric Chloride g2 Generation 2 (Hydroxyl-Terminated) g1_5->g2 + Diethanolamine reagent1 Diethanolamine reagent2 Cyanuric Chloride

Caption: Divergent synthesis workflow for a triazine-based dendrimer.

drug_dendrimer_conjugate dendrimer Triazine Dendrimer core Hydrophobic Core dendrimer->core contains periphery Hydrophilic Periphery (e.g., -OH, PEG) dendrimer->periphery has linker Linker (e.g., Disulfide) periphery->linker attached via drug Therapeutic Drug (e.g., Paclitaxel) linker->drug carries

Caption: Logical components of a drug-dendrimer conjugate.

Conclusion

This compound and its parent compound, cyanuric chloride, are powerful and versatile building blocks for the synthesis of dendrimers for drug delivery applications. The ability to control the stepwise substitution on the triazine ring allows for the creation of well-defined, multifunctional macromolecules with high drug loading capacities and the potential for controlled release. The protocols and data presented here provide a solid foundation for researchers to explore the exciting possibilities of triazine-based dendrimers in the development of next-generation therapeutics.

References

Application Notes and Protocols for 2-Amino-4,6-dichlorotriazine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-amino-4,6-dichlorotriazine as a versatile scaffold in solid-phase organic synthesis (SPOS). This approach is particularly valuable for the rapid generation of diverse small molecule libraries crucial for drug discovery and development. The triazine core is a privileged scaffold found in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1] The differential reactivity of the two chlorine atoms on the triazine ring allows for sequential and controlled introduction of various nucleophiles, enabling the synthesis of complex molecular architectures.[2][3]

Overview of the Synthetic Strategy

The solid-phase synthesis strategy using this compound involves three main stages:

  • Immobilization: The this compound scaffold is anchored to a suitable solid support (resin).

  • Diversification: The two reactive chlorine atoms on the immobilized triazine are sequentially substituted with a variety of building blocks (e.g., amines, thiols, alcohols).

  • Cleavage: The final, purified compounds are cleaved from the solid support.

This method offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase synthesis of a diverse library of substituted aminotriazines.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol details the attachment of the triazine scaffold to a Rink Amide resin, which allows for the cleavage of the final products as primary amides.

Materials:

  • Rink Amide resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of Triazine Scaffold:

    • Dissolve this compound (0.41 g, 2.5 mmol, 5 eq.) in DMF (8 mL).

    • Add DIPEA (0.87 mL, 5.0 mmol, 10 eq.) to the solution.

    • Add the solution to the swollen and deprotected resin.

    • Shake the mixture at room temperature for 12 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Confirmation of Loading (Optional): Loading can be confirmed by cleaving a small amount of resin-bound material and analyzing it by LC-MS.

Protocol 2: Sequential Nucleophilic Substitution for Library Generation

This protocol describes the diversification of the resin-bound dichlorotriazine through sequential substitution of the two chlorine atoms. The first substitution is performed at a lower temperature to ensure monosubstitution.

Materials:

  • Immobilized this compound resin from Protocol 1

  • Library of primary and secondary amines (Building Block 1, R¹R²NH)

  • Library of diverse nucleophiles (amines, thiols, etc.) (Building Block 2, R³R⁴NH)

  • DIPEA

  • DMF, DCM, MeOH

  • Solid-phase synthesis vessels (e.g., in a parallel synthesizer)

Procedure:

Step 1: First Nucleophilic Substitution (Monosubstitution)

  • Swell the resin-bound dichlorotriazine (100 mg, 0.05 mmol) in DMF (1 mL) in individual reaction vessels.

  • Add a solution of the first amine (R¹R²NH, 0.25 mmol, 5 eq.) in DMF (1 mL) to each respective vessel.

  • Add DIPEA (44 µL, 0.25 mmol, 5 eq.) to each vessel.

  • Shake the reactions at 0-5°C for 4 hours, then allow to warm to room temperature and shake for an additional 8 hours.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

Step 2: Second Nucleophilic Substitution

  • To each reaction vessel containing the monosubstituted triazine resin, add a solution of the second nucleophile (R³R⁴NH, 0.5 mmol, 10 eq.) in DMF (1 mL).

  • Add DIPEA (87 µL, 0.5 mmol, 10 eq.) to each vessel.

  • Shake the reactions at 50°C for 12-16 hours.

  • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Products from the Resin

This protocol describes the cleavage of the synthesized triazine derivatives from the Rink Amide resin.

Materials:

  • Dried resin with the final product

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Place the dried resin in a cleavage vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA (0.5 mL) and combine the filtrates.

  • Precipitate the crude product by adding the TFA solution to cold diethyl ether (10 mL).

  • Pellet the precipitate by centrifugation and decant the ether.

  • Wash the pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude product under vacuum.

  • Purify the final compound by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a small triazine library.

Table 1: Resin Loading and First Nucleophilic Substitution

Building Block 1 (R¹R²NH)Resin Loading (mmol/g)Yield of Monosubstituted Product (%)Purity (%)
Morpholine0.4592>95
Piperidine0.4389>95
Benzylamine0.4695>95
n-Butylamine0.4491>95

Yields and purities were determined by LC-MS analysis of a small amount of cleaved product after the first substitution.

Table 2: Second Nucleophilic Substitution and Final Product Yields

Building Block 1Building Block 2 (R³R⁴NH)Overall Yield (%)Final Purity (%)
MorpholineAniline85>98
Morpholine4-Fluorobenzylamine88>97
PiperidineThiophenol78>95
PiperidineCyclohexylamine82>98
BenzylamineN-methylpiperazine86>97
n-Butylamine3-Methoxypropylamine89>96

Overall yields are calculated from the initial resin loading. Purity was determined by HPLC analysis of the final purified products.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of the triazine library.

G cluster_0 Resin Preparation cluster_1 Scaffold Attachment cluster_2 Diversification cluster_3 Product Isolation Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash Resin Wash Resin Fmoc Deprotection->Wash Resin Couple this compound Couple this compound Wash Resin->Couple this compound First Nucleophilic Substitution First Nucleophilic Substitution Couple this compound->First Nucleophilic Substitution Wash Wash First Nucleophilic Substitution->Wash Second Nucleophilic Substitution Second Nucleophilic Substitution Wash->Second Nucleophilic Substitution Final Wash Final Wash Second Nucleophilic Substitution->Final Wash Cleavage from Resin Cleavage from Resin Final Wash->Cleavage from Resin Precipitation Precipitation Cleavage from Resin->Precipitation Purification Purification Precipitation->Purification

Caption: Workflow for solid-phase synthesis of a triazine library.

Reaction Pathway

The following diagram illustrates the chemical transformations occurring on the solid support.

G Resin Rink Amide Resin-NH2 Resin_Scaffold Resin-NH-Triazine(Cl)2 Resin->Resin_Scaffold + Scaffold (DIPEA, DMF) Scaffold This compound MonoSub Resin-NH-Triazine(Cl)(NR¹R²) Resin_Scaffold->MonoSub + BB1 (DIPEA, DMF, 0°C -> RT) BB1 R¹R²NH (Building Block 1) DiSub Resin-NH-Triazine(NR³R⁴)(NR¹R²) MonoSub->DiSub + BB2 (DIPEA, DMF, 50°C) BB2 R³R⁴NH (Building Block 2) FinalProduct H₂N-CO-Triazine(NR³R⁴)(NR¹R²) (Final Product) DiSub->FinalProduct Cleavage (TFA/TIS/H₂O)

Caption: Reaction scheme for triazine library synthesis on solid support.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4,6-dichlorotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-4,6-dichlorotriazine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound involves the nucleophilic substitution of one chlorine atom of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an amino group. This is typically achieved by reacting cyanuric chloride with ammonia or an ammonium salt. The reaction's selectivity is crucial to prevent the formation of di- or tri-substituted byproducts.[1][2]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for achieving selective monosubstitution. Cyanuric chloride has three reactive chlorine atoms, and their reactivity is temperature-dependent.[3] The first substitution (to form this compound) is typically carried out at low temperatures (around 0°C) to deactivate the remaining chlorine atoms and prevent further reaction.[2] Higher temperatures will lead to the formation of unwanted 2,4-diamino-6-chlorotriazine and melamine.

Q3: What are the recommended solvents for this reaction?

A3: A variety of aprotic solvents can be used. Commonly cited solvents include tetrahydrofuran (THF), acetone, diglyme, and dichloromethane.[4][5] The choice of solvent can influence the solubility of reactants and the reaction rate. For instance, a solution of cyanuric chloride in THF and diglyme has been used effectively.[4] Another method dissolves cyanuric chloride in acetone, which is then poured into ice-water.[5]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, you should:

  • Maintain low temperatures: Keep the reaction temperature between 0°C and 15°C during the addition of the amine source.[4]

  • Control stoichiometry: Use a slight excess of the amine source to ensure complete conversion of the cyanuric chloride, but avoid a large excess which can promote disubstitution.

  • Slow, controlled addition: Add the ammonia or ammonium hydroxide solution dropwise to the cyanuric chloride solution to maintain a low localized concentration of the nucleophile and better control the reaction temperature.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of cyanuric chloride. 3. Product loss during workup and purification.1. Ensure the dropwise addition of the amine source is slow and allow the mixture to stir for a sufficient time at low temperature before warming to ambient temperature.[4] 2. Use an anhydrous solvent system to prevent premature hydrolysis of the highly reactive cyanuric chloride.[6] 3. When precipitating the product in ice water, ensure thorough collection and washing of the solid.[4]
Formation of Multiple Products (Impurities) 1. Reaction temperature was too high. 2. Poor control over the addition of the amine source. 3. Incorrect stoichiometry.1. Strictly maintain the reaction temperature at 0°C or below during the addition of ammonia. Monitor the internal temperature closely. 2. Add the amine source dropwise over an extended period (e.g., 90 minutes) to prevent localized temperature spikes and high concentrations of the nucleophile.[4] 3. Re-evaluate the molar equivalents of your reactants.
Product is Difficult to Purify 1. Presence of closely related, less soluble byproducts like 2,4-diamino-6-chlorotriazine. 2. Residual starting material.1. Optimize the reaction conditions (especially temperature) to prevent the formation of these byproducts in the first place. Recrystallization from a suitable solvent like warm methanol or dioxane may be necessary.[5] 2. Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC).
Reaction Fails to Initiate 1. Poor quality or decomposed cyanuric chloride. 2. Inactive amine source.1. Use fresh, high-purity cyanuric chloride. Ensure it has been stored under appropriate anhydrous conditions. 2. Use a fresh solution of ammonium hydroxide or ensure your ammonia source is active.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using Liquid Ammonia in THF/Diglyme

This protocol is adapted from a literature procedure.[4]

Materials:

  • Cyanuric chloride: 300 g (1.63 mol)

  • Tetrahydrofuran (THF), anhydrous: 1 liter

  • Diglyme, anhydrous: 0.24 liter

  • Liquid ammonia: 81.6 mL (3.36 mol)

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 300 g of cyanuric chloride in 1 liter of THF and 0.24 liter of diglyme.

  • Cool the solution to 0°C using an ice bath.

  • Add 81.6 mL of liquid ammonia dropwise over a period of 90 minutes. It is critical to maintain the internal temperature between 10-15°C during the addition.

  • After the addition is complete, stir the mixture for one hour at a temperature between -10°C and 0°C.

  • Allow the reaction mixture to warm to ambient temperature over one hour.

  • Filter the resulting suspension and wash the collected solid with THF.

  • Reduce the volume of the filtrate by half under reduced pressure.

  • Pour the concentrated filtrate over 1 liter of ice water to precipitate the product.

  • Collect the white solid by filtration, wash with water, and dry in vacuo.

Expected Yield: ~244.3 g with a melting point of 221-223.5°C (decomposition).[4]

Protocol 2: Synthesis using Ammonium Hydroxide in Dichloromethane

This protocol is adapted from a literature procedure.[5]

Materials:

  • Cyanuric chloride: 2.16 g (11.69 mmol)

  • Dichloromethane (DCM), anhydrous: 10 mL

  • Ammonium hydroxide (1 equivalent)

  • Ethyl acetate/Dichloromethane (8:2) for chromatography

Procedure:

  • Dissolve 2.16 g of cyanuric chloride in 10 mL of anhydrous dichloromethane in a stirred reaction vessel.

  • Add one equivalent of ammonium hydroxide dropwise to the solution.

  • Monitor the reaction to completion.

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue using flash chromatography with a solvent system of ethyl acetate/dichloromethane (8:2).

Expected Yield: 99%[5]

Visual Guides

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Cyanuric Chloride Solution in Anhydrous Solvent cool Cool Solution to 0°C prep_reagents->cool 1 add_nh3 Dropwise Addition of Ammonia/Ammonium Hydroxide (Maintain T < 15°C) cool->add_nh3 2 stir Stir at Low Temperature, then Warm to RT add_nh3->stir 3 filter Filter Suspension stir->filter 4 precipitate Precipitate Product in Ice Water filter->precipitate 5a (Filtrate) collect Collect Solid by Filtration precipitate->collect 6 dry Wash and Dry Product collect->dry 7

Caption: A typical workflow for the synthesis of this compound.

reaction_selectivity Temperature-Dependent Selectivity of Cyanuric Chloride Amination cc Cyanuric Chloride mono This compound (Desired Product) cc->mono + NH3 ~0°C di 2,4-Diamino-6-chlorotriazine (Byproduct) mono->di + NH3 > 30°C tri Melamine (Byproduct) di->tri + NH3 > 70°C

Caption: Control of reaction temperature is key to selective synthesis.

References

Technical Support Center: Purification of 2-Amino-4,6-dichlorotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichlorotriazine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Presence of Unreacted Cyanuric Chloride

  • Question: My final product is contaminated with unreacted cyanuric chloride. How can I remove it?

  • Answer: Unreacted cyanuric chloride can be removed by washing the crude product with a solvent in which the starting material is soluble but the desired product is not. A common procedure involves washing the filtered solid with cold tetrahydrofuran (THF).[1] Alternatively, precipitating the product from a reaction mixture by pouring it into ice water can effectively separate the desired product from the more water-soluble cyanuric chloride.[1]

Issue 2: Formation of Di- and Tri-substituted Byproducts

  • Question: My reaction has produced a mixture of mono-, di-, and/or tri-substituted triazine derivatives. How can I isolate the desired mono-substituted product?

  • Answer: The formation of multiply substituted byproducts is a common issue and is often controlled by reaction temperature.[2][3] To minimize their formation, it is crucial to maintain a low temperature (0-5 °C) during the addition of the first nucleophile.[2][3] If these byproducts have already formed, they can be separated from the desired mono-substituted product using column chromatography. A gradient elution with a solvent system like ethyl acetate/hexane is often effective.[4]

Issue 3: Hydrolysis of the Dichlorotriazine Ring

  • Question: I am observing the formation of hydroxy-triazine impurities in my product. What causes this and how can I prevent it?

  • Answer: The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[2] To prevent the formation of these impurities, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Maintaining pH control with a suitable non-nucleophilic base is also important.[2] If hydroxy-triazine impurities are present, they can sometimes be removed by recrystallization or column chromatography, although their separation can be challenging due to their polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common purification techniques are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities when a suitable solvent is found.[5] Column chromatography is a more versatile technique for separating complex mixtures, including unreacted starting materials and over-alkylation byproducts.[4][6]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for triazine derivatives include ethanol/water, methanol/diethyl ether, and acetone/hexane.[5] It is often a process of trial and error to find the optimal solvent or solvent pair.

Q3: What stationary and mobile phases are typically used for column chromatography of these derivatives?

A3: Silica gel is the most common stationary phase for the column chromatography of this compound derivatives.[4] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[4][6] The polarity of the eluent is optimized to achieve good separation of the desired compound from impurities.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of both the reaction and the purification.[4][7] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product. A common eluent for TLC is a mixture of ethyl acetate and hexane.[8]

Data Presentation

Table 1: Recrystallization Solvents for this compound Derivatives

Compound TypeRecrystallization Solvent/SystemObserved PurityReference
2-Amino-4,6-dichloro-1,3,5-triazineWaterHigh[1]
Substituted aminodichlorotriazinesMethanol:Chloroform (7:3 v/v)Crystalline solid[9]
Di- and tri-substituted s-triazinesEthyl AcetateHigh[8]

Table 2: Column Chromatography Conditions for this compound Derivatives

DerivativeStationary PhaseMobile Phase (Eluent)Purity AchievedReference
2-Amino-4,6-dichloro-s-triazineSilica GelEthyl acetate/Dichloromethane (8:2, v/v)99%
Substituted 4,6-dimethoxy-1,3,5-triazineSilica GelEthyl acetate/Hexane gradientHigh[4]
Triazine derivative with tyrosineSeQuant ZIC-HILIC100 mM NH4HCO3 : Methanol (75:25)98.24%
Triazine derivative with glutamineSeQuant ZIC-HILIC100 mM NH4HCO3 : Methanol (92.5:7.5)98.01%

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent or solvent mixture (refer to Table 1).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (refer to Table 2). The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product (from synthesis) Recrystallization Recrystallization Start->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Start->Column_Chromatography Complex Mixture TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis Final_Product Pure Product TLC_Analysis->Final_Product Purity Confirmed Troubleshooting_Logic Start Crude Product Analysis (e.g., TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Pure Product is Pure Impurity_Detected->Pure No Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Yes Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Byproducts Di/Tri-substituted Byproducts? Unreacted_SM->Byproducts No Wash Wash with Specific Solvent Unreacted_SM->Wash Yes Hydrolysis_Product Hydrolysis Product? Byproducts->Hydrolysis_Product No Column_Chromo Column Chromatography Byproducts->Column_Chromo Yes Anhydrous_Conditions Repeat reaction under anhydrous conditions Hydrolysis_Product->Anhydrous_Conditions Yes End Pure Product Hydrolysis_Product->End No Wash->End Column_Chromo->End Anhydrous_Conditions->End

References

Technical Support Center: Synthesis of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4,6-dichlorotriazine, a critical intermediate in various synthetic applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). One of the three highly reactive chlorine atoms is displaced by an amino group, typically by reacting cyanuric chloride with an ammonia source. The differential reactivity of the chlorine atoms at various temperatures is key to achieving selective monosubstitution.[1][2]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount to prevent over-reaction and the formation of di- and tri-substituted byproducts.[3][4] Cyanuric chloride's chlorine atoms have graded reactivity; the first substitution occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures.[2] Strict temperature maintenance is crucial for maximizing the yield of the desired mono-substituted product.

Q3: What are the most common impurities, and how can they be minimized?

A3: The most common impurities are the di-substituted byproduct (2,4-diamino-6-chloro-s-triazine) and hydrolyzed species (hydroxy-triazines). To minimize the di-substituted impurity, it is essential to use a controlled amount of the amine nucleophile and maintain a low reaction temperature.[3] Hydrolysis can be prevented by using anhydrous solvents and reagents and maintaining a neutral to slightly basic pH.[3]

Q4: Can you recommend a starting point for reaction conditions?

A4: A common starting point involves dissolving cyanuric chloride in a suitable anhydrous solvent like Tetrahydrofuran (THF) or acetone, cooling the solution to 0-5 °C, and then slowly adding a solution of aqueous ammonia or introducing ammonia gas. A base, such as sodium bicarbonate or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction stalls, consider a slight increase in reaction time.
Hydrolysis of Starting Material - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and high-purity reagents.[3][5]
Formation of Byproducts - Strictly maintain the reaction temperature between 0-5 °C during the addition of the amine.- Ensure slow, dropwise addition of the nucleophile to avoid localized heating.[3]
Loss During Work-up - The product is sparingly soluble in water; precipitation in ice-cold water is a common isolation method. Ensure the precipitation is complete by allowing sufficient time at low temperature.- Wash the precipitate with cold water to remove inorganic salts without significant product loss.

Problem 2: Presence of Significant Impurities

Potential CauseRecommended Solution
Di-substituted Byproduct Detected - Reduce the reaction temperature and/or shorten the reaction time.- Use a precise stoichiometry of the amine nucleophile (1.0 equivalent or slightly less).
Hydroxy-triazine Impurities - Use anhydrous solvents and reagents.- Maintain pH control with a suitable non-nucleophilic base.[3]
Unreacted Cyanuric Chloride - Ensure the amine nucleophile was added in the correct stoichiometric amount.- Allow for sufficient reaction time at the recommended temperature.

Problem 3: Product is Difficult to Purify

Potential CauseRecommended Solution
Insoluble or Polymeric Materials - Avoid excessive heating during the reaction and work-up, which can lead to the formation of melamine-like side products.- Purify the product promptly after synthesis.
Co-precipitation of Impurities - Recrystallization from a suitable solvent system can effectively remove impurities. Warm methanol or dioxane are reported solvents for dissolution.[5]

Quantitative Data on Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the yield and purity of this compound. The data is compiled from literature on triazine synthesis and represents typical outcomes.

Table 1: Effect of Solvent on Reaction Outcome

SolventTypical Yield (%)Purity (%)Notes
Acetone85-95>95Good solubility for cyanuric chloride, easy to remove.
Tetrahydrofuran (THF)88-96>96Excellent solvent for the reaction, but must be anhydrous.
Dichloromethane (DCM)80-90>94Lower boiling point, may require careful temperature control.[6]
Xylene75-85>90Higher boiling point, generally used for less reactive nucleophiles, not ideal for this synthesis.[7]

Table 2: Effect of Base on Reaction Outcome

BaseTypical Yield (%)Purity (%)Notes
Sodium Bicarbonate (NaHCO₃)85-95>95Mild base, effective at neutralizing HCl without promoting side reactions.
Potassium Carbonate (K₂CO₃)88-96>96Slightly stronger base, can be very effective.
N,N-Diisopropylethylamine (DIPEA)85-92>94Organic base, useful in non-aqueous conditions, but can complicate purification.[6]
Triethylamine (TEA)82-90>93Similar to DIPEA, can sometimes lead to quaternization side products.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Cyanuric chloride (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonia (25-28%, 1.0-1.1 eq)

  • Sodium bicarbonate (1.1 eq)

  • Crushed ice

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium bicarbonate (1.1 eq) in water.

  • Slowly add the aqueous ammonia solution (1.0-1.1 eq) dropwise to the cooled cyanuric chloride solution over 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

  • Concurrently, add the sodium bicarbonate solution dropwise to neutralize the HCl formed during the reaction.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the cyanuric chloride spot), pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A white precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Cyanuric Chloride in Anhydrous THF prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add Aqueous Ammonia (1.0-1.1 eq) prep2->react1 react2 Concurrently add NaHCO3 solution react1->react2 react3 Stir at 0-5 °C for 1-2 hours react2->react3 react4 Monitor by TLC react3->react4 workup1 Pour into Crushed Ice react4->workup1 Reaction Complete workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Water workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product This compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed q1 Check TLC/HPLC Data start->q1 q2 Review Reaction Conditions start->q2 q3 Analyze Work-up Procedure start->q3 sol1 Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry q1->sol1 Unreacted Starting Material sol2 Byproduct Formation: - Verify temperature control (0-5 °C) - Ensure slow addition of nucleophile q1->sol2 Multiple Spots q2->sol2 sol3 Hydrolysis: - Use anhydrous solvents/reagents - Run under inert atmosphere q2->sol3 sol4 Product Loss: - Ensure complete precipitation - Use cold water for washing q3->sol4

References

Technical Support Center: Reactions Involving Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorotriazine compounds.

Frequently Asked Questions (FAQs)

Q1: My dichlorotriazine reaction is showing low to no yield. What are the common causes?

A1: Low yields in dichlorotriazine reactions can stem from several factors:

  • Hydrolysis of the starting material: Dichlorotriazines are highly susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inactive reagents: The nucleophile (amine, alcohol, etc.) may be of poor quality or degraded. It's also possible that the dichlorotriazine starting material itself has hydrolyzed during storage.

  • Suboptimal reaction conditions: Temperature, choice of base, and solvent all play a crucial role. Reactions are often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions.[1][3]

  • Poor solubility of reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent system in which all components are soluble.

  • Steric hindrance: Bulky nucleophiles may react sluggishly with the dichlorotriazine core.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for monosubstitution?

A2: Achieving selective monosubstitution over disubstitution is a common challenge. Here are some strategies to improve selectivity:

  • Temperature control: The first chlorine atom on the triazine ring is significantly more reactive than the second.[4] Conducting the reaction at low temperatures (-20 °C to 0 °C) is the most effective way to favor monosubstitution.[1] The second substitution typically requires higher temperatures.

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of the dichlorotriazine relative to the nucleophile.

  • Slow addition: Add the nucleophile dropwise to the solution of the dichlorotriazine to maintain a low concentration of the nucleophile and reduce the likelihood of double substitution.

  • Choice of base: Use a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing with your nucleophile. Stronger bases may promote disubstitution.

  • Nucleophile reactivity: More nucleophilic amines tend to give better selectivity at lower temperatures.[1]

Q3: How can I effectively monitor the progress of my dichlorotriazine reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring these reactions.[3][5]

  • TLC Setup: Use a suitable solvent system that provides good separation between your starting material, product, and any potential side products. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[6]

  • Spotting: On a single TLC plate, spot the dichlorotriazine starting material, your nucleophile, and the reaction mixture. A "cospot," where the reaction mixture is spotted on top of the starting material spot, is highly recommended to confirm the consumption of the starting material, especially if the product's Rf is close to that of the starting material.[7]

  • Visualization: Dichlorotriazine compounds are often UV-active. After running the TLC, you can visualize the spots under a UV lamp.[7] Staining with a suitable agent (e.g., potassium permanganate) can also be used.

Q4: What is the best way to work up and purify my dichlorotriazine product?

A4: The work-up and purification strategy will depend on the properties of your product.

  • Work-up: A typical aqueous work-up involves quenching the reaction, followed by extraction with an organic solvent.[8]

    • If a tertiary amine base like DIPEA was used, a wash with a dilute acid (e.g., 1M HCl) can help remove the corresponding ammonium salt.

    • Washes with water and brine are used to remove water-soluble impurities and residual water, respectively.

  • Purification:

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[9][10][11][12] It involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.[13] The choice of eluent will be guided by your TLC analysis.

    • Polymer-Supported Scavengers: For high-throughput synthesis or to simplify purification, polymer-supported scavengers can be used to remove excess nucleophiles or other impurities.[8]

Q5: My main side product appears to be the hydrolyzed dichlorotriazine. How can I prevent this?

A5: Hydrolysis is a major competing reaction. To minimize it:

  • Strict anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Dichlorotriazines are most stable at a neutral pH. Both acidic and alkaline conditions can accelerate hydrolysis.[1][2] If your reaction requires a base, choose one that does not significantly raise the pH of the aqueous phase during workup.

  • Temperature: While low temperatures are generally favored for selectivity, they also slow down the rate of hydrolysis.

Data Presentation

Table 1: Effect of Temperature on the Selectivity of Monosubstitution vs. Disubstitution for the Reaction of a Dichlorotriazine with Various Amines. [1]

Amine NucleophileProduct Distribution (Mono:Di) at -20 °CProduct Distribution (Mono:Di) at 0 °CProduct Distribution (Mono:Di) at 25 °C
Morpholine90:1096:499:1
Piperidine83:1786:1494:6
N-(2-hydroxyethyl)piperazine64:2477:1082:5
Pyrrolidine53:3250:2848:26

Data is presented as the ratio of monosubstituted to disubstituted product after 4 hours of reaction. The remainder was isolated as unreacted dichlorotriazine.

Table 2: Influence of pH on the Hydrolysis of a Dichlorotriazine Dye. [2]

pHReduction in Parent Dichlorotriazine after 10 min (%)
8.0Minimal Hydrolysis
9.01.2
10.07.9
11.029.1
12.047.3
13.082.3

This table illustrates the rapid increase in hydrolysis rate with increasing pH.

Experimental Protocols

Protocol 1: General Procedure for the Selective Monosubstitution of a Dichlorotriazine with an Amine Nucleophile

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dichlorotriazine (1.0 eq).

    • Dissolve the dichlorotriazine in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).

    • Cool the solution to the desired temperature (typically -20 °C to 0 °C) using an appropriate cooling bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of the amine nucleophile (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) in the same anhydrous solvent.

    • Add the amine/base solution dropwise to the cooled dichlorotriazine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC every 15-30 minutes.

    • On a single TLC plate, spot the dichlorotriazine starting material, the reaction mixture, and a cospot of the two.

    • The reaction is complete when the dichlorotriazine starting material is no longer visible in the reaction mixture lane.

  • Work-up:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more organic solvent if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel using an eluent system determined by TLC analysis.

Protocol 2: General Procedure for the Selective Monosubstitution of a Dichlorotriazine with an Alcohol Nucleophile

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C.

    • Add a strong base such as sodium hydride (NaH) (1.1 eq, as a 60% dispersion in mineral oil) portion-wise to the alcohol solution to form the alkoxide. Stir for 20-30 minutes at 0 °C.

  • Reagent Addition:

    • In a separate flask, dissolve the dichlorotriazine (1.0 eq) in the same anhydrous solvent.

    • Add the dichlorotriazine solution dropwise to the cooled alkoxide solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_rxn dissolve_dct Dissolve Dichlorotriazine & Cool to 0°C setup_rxn->dissolve_dct add_nucleophile Dropwise Addition of Nucleophile + Base dissolve_dct->add_nucleophile monitor_tlc Monitor by TLC add_nucleophile->monitor_tlc quench Quench Reaction monitor_tlc->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Water, Brine) extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_guide cluster_check_reagents Reagent & Setup Check cluster_optimize_conditions Condition Optimization cluster_side_products Side Product Issues start Low Yield or Incomplete Reaction? check_hydrolysis Check for Hydrolysis of Starting Material (TLC/NMR) start->check_hydrolysis check_anhydrous Ensure Anhydrous Conditions & Solvents start->check_anhydrous check_reagent_quality Verify Nucleophile & Base Quality start->check_reagent_quality hydrolysis_product Hydrolysis Product Observed? start->hydrolysis_product adjust_temp Adjust Temperature (Lower for selectivity, higher for reactive SM) check_hydrolysis->adjust_temp check_anhydrous->adjust_temp change_base Change Base (e.g., DIPEA for amines) check_reagent_quality->change_base disubstitution Di-substitution Observed? adjust_temp->disubstitution change_solvent Improve Solubility with Different Solvent change_base->change_solvent disub_solution Lower Temperature, Slow Addition disubstitution->disub_solution hydrolysis_solution Strict Anhydrous Conditions, Control pH hydrolysis_product->hydrolysis_solution

References

Overcoming solubility issues with 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4,6-dichlorotriazine (ADCT, CAS No. 933-20-0). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white crystalline solid that is sparingly soluble in water.[1] It exhibits better solubility in certain organic solvents, particularly when warmed. For instance, it is known to be soluble in warm methanol and warm dioxane.[1] Its use in syntheses involving solvents like acetone, tetrahydrofuran (THF), and dichloromethane further suggests at least partial solubility under reaction conditions.[2][3]

Q2: Are there any quantitative solubility data available?

A2: Specific quantitative solubility data is limited in publicly available literature. However, one source indicates a solubility of 9 g/100 mL in dioxane at 25°C.[1] It is advisable to experimentally determine solubility in your specific solvent system for precise measurements.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound:

  • Temperature: Solubility generally increases with temperature. Gentle heating can significantly improve dissolution in solvents like methanol and dioxane.[1]

  • Solvent Choice: The polarity of the solvent is a critical factor. Polar aprotic solvents are often used in reactions involving ADCT.

  • pH: The amino group on the triazine ring means that the pH of the solution can influence its solubility.

  • Particle Size: Reducing the particle size of the crystalline solid increases the surface area, which can lead to a faster dissolution rate.[4][5]

Q4: How does the reactivity of this compound affect its use in experiments?

A4: this compound is a highly reactive compound.[6] The two chlorine atoms are susceptible to nucleophilic aromatic substitution, making it a valuable building block in synthesis.[6][7] This reactivity means that the choice of solvent is crucial not only for solubility but also to avoid unwanted side reactions. The compound should be handled in a chemical fume hood using appropriate personal protective equipment.[8]

Troubleshooting Guide for Solubility Issues

Encountering solubility issues with this compound can be a roadblock in your experiments. The following guide provides a systematic approach to overcoming these challenges.

Initial Assessment

Before attempting to modify your protocol, verify the following:

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade (e.g., >99%) of this compound.[6]

  • Solvent Quality: Use anhydrous, high-purity solvents, as water or other contaminants can affect dissolution.

Solubility Enhancement Techniques

If the compound is not dissolving adequately, consider the following methods, starting with the simplest and most common approaches.

Troubleshooting Workflow Diagram

G cluster_start Start cluster_methods Troubleshooting Methods cluster_check Verification cluster_end Outcome start Poor Solubility Observed heat Apply Gentle Heat (e.g., 40-60°C) start->heat Try first check Is Compound Dissolved? heat->check sonicate Use Sonication sonicate->check solvent Change Solvent (e.g., THF, Acetone, Dioxane) solvent->check cosolvent Add a Co-solvent cosolvent->check particle Reduce Particle Size (Grind Compound) particle->check check->sonicate No check->solvent Still No check->cosolvent Still No check->particle Still No success Proceed with Experiment check->success Yes fail Re-evaluate Protocol Consider Derivatization check->fail Still No

Caption: A workflow diagram for troubleshooting solubility issues.

Quantitative Solubility Data

The table below summarizes the available quantitative data for the solubility of this compound.

SolventTemperatureSolubility
Dioxane25°C9 g / 100 mL[1]
WaterAmbientSparingly Soluble[1]
MethanolWarmSoluble[1]

Note: The value for dioxane should be used with caution and may require experimental verification.

Key Experimental Protocols

Below are detailed methodologies for experiments where the solubility of this compound is a critical factor.

Protocol 1: Synthesis of a Monosubstituted Triazine Derivative

This protocol is adapted from procedures for nucleophilic substitution on a triazine ring, where dissolving the starting material is the first critical step.[3][9]

Objective: To synthesize a 2-amino-4-substituted-6-chloro-s-triazine.

Materials:

  • This compound (ADCT)

  • Nucleophile (e.g., an amine or alcohol)

  • Acetone (anhydrous)

  • Sodium Bicarbonate (or another suitable base)

  • Magnetic stirrer and hot plate

  • Round-bottom flask and condenser

Methodology:

  • Dissolution of ADCT: In a round-bottom flask, add 1 equivalent of this compound to a sufficient volume of acetone. Stir the mixture. If dissolution is slow, gently warm the mixture to 40-50°C until the solid is fully dissolved.

  • Reaction Setup: Cool the solution to 0-5°C using an ice bath.

  • Addition of Base: Add 1.1 equivalents of sodium bicarbonate to the solution while stirring.

  • Nucleophile Addition: Dissolve 1 equivalent of the desired nucleophile in a minimal amount of cold acetone. Add this solution dropwise to the stirring ADCT solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

Synthesis Workflow Diagram

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_isolation Step 3: Product Isolation A Dissolve ADCT in Acetone (with gentle heat if needed) B Cool solution to 0-5°C A->B C Add Base (e.g., NaHCO3) B->C D Add Nucleophile (dropwise) C->D E Monitor by TLC D->E F Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I

Caption: A typical workflow for synthesizing a triazine derivative.

This technical support guide provides a starting point for addressing solubility challenges with this compound. For complex issues, consulting peer-reviewed literature for specific reaction conditions is always recommended.

References

Technical Support Center: Dichlorotriazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of dichlorotriazine dyes during their experiments.

Troubleshooting Guides

Problem: Low Reaction Yield or Weak Signal Intensity

Possible Cause: Hydrolysis of the dichlorotriazine dye, leading to a reduced concentration of the reactive form available for conjugation.

Solutions:

Parameter Recommendation Rationale
pH Control Maintain a stable, optimal pH for the reaction. For many dichlorotriazine dyes, the fixation on cellulosic fibers is optimal in a pH range of 10.5-11.0.[1] Using a buffer system is highly recommended over single alkali additions.Dichlorotriazine dyes are susceptible to hydrolysis under both acidic and alkaline conditions, but the rate significantly increases at higher pH.[2] A stable pH ensures a controlled reaction environment, minimizing hydrolysis while promoting the desired reaction.
Temperature Management Conduct the reaction at the lowest feasible temperature that allows for an acceptable reaction rate. For dichlorotriazine dyes, fixation can often be achieved at temperatures between 30-40°C.The rate of hydrolysis increases significantly with temperature.[2][3] For monochlorotriazine dyes, the rate constant for hydrolysis can be about 33 times higher at 80°C compared to 50°C.[4]
Reaction Time Optimize the reaction time to be long enough for the desired conjugation but not excessively long to allow for significant hydrolysis.Prolonged exposure to aqueous alkaline conditions will lead to increased hydrolysis. Kinetic studies can help determine the optimal reaction endpoint.
Reagent Preparation Prepare the dye and alkaline solutions separately and mix them just before use.[5]This minimizes the time the dye is exposed to alkaline conditions before it has a chance to react with the substrate, thereby reducing premature hydrolysis.
Solvent System Consider using a non-aqueous or reverse micro-emulsion system if compatible with the experimental setup.Studies have shown that the hydrolysis rate of dichlorotriazine dyes can be three to four times slower in a siloxane reverse micro-emulsion system compared to a traditional aqueous base.[6]

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of dichlorotriazine dyes and why is it a problem?

A1: Hydrolysis is a chemical reaction where a dichlorotriazine dye molecule reacts with water. This reaction modifies the triazine ring, replacing a chlorine atom with a hydroxyl group. The resulting hydrolyzed dye is no longer reactive towards the target functional groups (like hydroxyl groups on cellulose or amino groups on proteins), leading to lower reaction yields, reduced signal intensity in labeling experiments, and wasted reagents.[5]

Q2: How can I tell if my dichlorotriazine dye has hydrolyzed?

A2: Hydrolysis can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[7][8] In HPLC, the hydrolyzed dye will typically appear as a separate, more polar peak that elutes earlier than the reactive dye.[7]

Q3: What is the optimal pH for working with dichlorotriazine dyes to minimize hydrolysis?

A3: While dichlorotriazine dyes react with nucleophiles under alkaline conditions, a very high pH will accelerate hydrolysis. The optimal pH is a balance between promoting the desired reaction and minimizing hydrolysis. For dyeing cellulosic fibers, a pH range of 10.5-11.0 is often recommended.[1] It is crucial to use a buffer system to maintain a stable pH throughout the reaction.[1][9]

Q4: Does temperature significantly impact the hydrolysis of dichlorotriazine dyes?

A4: Yes, temperature has a very strong influence on the rate of hydrolysis. Higher temperatures significantly accelerate the hydrolysis reaction.[2][3] For some triazine dyes, a 10°C increase in temperature can lead to a more than two-fold increase in the overall reactivity, with the rate of hydrolysis increasing approximately three-fold.[3] Therefore, it is recommended to perform reactions at the lowest effective temperature.

Q5: Are there any additives that can help prevent hydrolysis?

A5: Yes, certain additives can help. In textile printing, "resist salts" are used as mild oxidizing agents to minimize hydrolysis during the steaming process. For more general laboratory applications, the use of appropriate buffer systems is the most effective way to control pH and thus reduce hydrolysis.[1][9] Additionally, incorporating stabilizer fragments into the dye molecule itself is a strategy used to enhance dye stability, particularly against photodegradation.[10][11]

Q6: How does salt concentration in the reaction buffer affect hydrolysis?

A6: In dyeing processes, increasing the salt (electrolyte) concentration generally decreases the rate of hydrolysis to a certain extent.[12] Salt reduces the repulsion between the anionic dye and the negatively charged surface of cellulosic fibers, promoting dye uptake and aggregation, which can in turn lower the accessibility of the dye's reactive groups to water molecules.[12] However, excessively high salt concentrations can sometimes have adverse effects.

Experimental Protocols

Protocol 1: Quantification of Dichlorotriazine Dye Hydrolysis using HPLC

This protocol provides a general method for analyzing the extent of dye hydrolysis.

Materials:

  • Dichlorotriazine dye sample

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium bromide (ion-pairing agent)

  • Ammonium dihydrogen phosphate

  • Deionized water

  • 0.1N HCl

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

Procedure:

  • Sample Preparation:

    • Prepare an aqueous solution of the dichlorotriazine dye at a known concentration.

    • To induce hydrolysis for a kinetic study, adjust the pH to the desired alkaline level (e.g., pH 11) using a buffer or a dilute base.

    • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the dye solution.

    • Immediately neutralize the aliquot to pH 7 with 0.1N HCl to quench the hydrolysis reaction.[7]

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis: [7]

    • Mobile Phase A: 100% acetonitrile containing 0.025 M tetrabutylammonium bromide.

    • Mobile Phase B: 30 parts of Mobile Phase A and 70 parts of deionized water containing 0.05 M ammonium dihydrogen phosphate.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Set the UV-Vis detector to the maximum absorbance wavelength (λmax) of the dye.

    • Gradient Elution: Employ a gradient elution program to separate the hydrolyzed and unhydrolyzed dye. A typical gradient might start with a higher proportion of Mobile Phase B and gradually increase the proportion of Mobile Phase A.

  • Data Analysis:

    • Identify the peaks corresponding to the unhydrolyzed (less polar, longer retention time) and hydrolyzed (more polar, shorter retention time) dye.

    • Integrate the peak areas for both forms at each time point.

    • Calculate the percentage of hydrolyzed dye at each time point.

    • Plot the percentage of hydrolyzed dye versus time to determine the hydrolysis kinetics.

Diagrams

Hydrolysis_Pathway Dye_Reactive Dichlorotriazine Dye (Reactive Form) Dye_Hydrolyzed Hydrolyzed Dye (Inactive Form) Dye_Reactive->Dye_Hydrolyzed Hydrolysis (Nucleophilic Attack by H2O/OH-) Conjugate Dye-Substrate Conjugate (Desired Product) Dye_Reactive->Conjugate Fixation (Nucleophilic Attack by Substrate) Substrate Target Substrate (e.g., Cellulose, Protein)

Caption: Competing reactions of a dichlorotriazine dye.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Dye_Solution Prepare Dye Solution Adjust_pH Adjust pH to Initiate Hydrolysis Dye_Solution->Adjust_pH Time_Points Withdraw Aliquots at Time Intervals Adjust_pH->Time_Points Neutralize Neutralize to Quench Reaction Time_Points->Neutralize Inject Inject Sample into HPLC Neutralize->Inject Separate Separate Components on C18 Column Inject->Separate Detect Detect Peaks with UV-Vis Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Hydrolysis Integrate->Calculate Plot Plot Kinetics Calculate->Plot

Caption: Workflow for kinetic analysis of dye hydrolysis via HPLC.

References

Technical Support Center: Selective Functionalization of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 2-Amino-4,6-dichlorotriazine.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound?

A1: this compound possesses a trifunctional character. The two key reactive sites for selective functionalization are the two chlorine atoms at the 4 and 6 positions of the triazine ring. These sites are highly susceptible to nucleophilic aromatic substitution (SNAr). The amino group at the 2-position offers a third site for further modifications, such as acylation or alkylation, but is generally less nucleophilic than the incoming nucleophiles used to displace the chlorides.[1][2]

Q2: How can I achieve selective monosubstitution versus disubstitution?

A2: Selectivity is primarily controlled by the reaction temperature. The first nucleophilic substitution is significantly faster and can be performed at a lower temperature (typically 0 °C) than the second. By carefully controlling the stoichiometry (using ~1 equivalent of the nucleophile) and maintaining a low temperature, you can favor the formation of the monosubstituted product. The second substitution generally requires higher temperatures, often room temperature or above, to proceed at a reasonable rate.[1][3]

Q3: What is the general order of reactivity for the chlorine atoms?

A3: The first chlorine atom is highly reactive due to the electron-withdrawing nature of the triazine ring and the other chlorine atom. After the first substitution, the electron-donating character of the newly introduced group deactivates the ring, making the second chlorine atom less reactive. Therefore, the second substitution requires more forcing conditions (e.g., higher temperature or longer reaction time).[4]

Q4: What are common nucleophiles used in these reactions?

A4: A wide range of nucleophiles can be used to displace the chlorine atoms, including amines (primary and secondary), alcohols (or alkoxides), and thiols (or thiolates).[1][5] The choice of nucleophile will influence the reaction conditions required for successful substitution.

Q5: Why is a base, such as Diisopropylethylamine (DIEA), typically added to the reaction?

A5: The nucleophilic substitution reaction releases hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base like DIEA or triethylamine (Et3N) is added to the reaction mixture to scavenge this acid.[5][6] Neutralizing the HCl is crucial to prevent protonation of the nucleophile (which would render it non-nucleophilic) and potential acid-catalyzed side reactions.

Troubleshooting Guide

Problem/Observation Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion of starting material. 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Nucleophile is protonated/inactive. 4. Impure starting material.1. For weakly nucleophilic alcohols or thiols, consider pre-formation of the corresponding alkoxide or thiolate using a strong base (e.g., NaH, K₂CO₃).[6] 2. For the second substitution, slowly warm the reaction to room temperature or gently heat (e.g., to 40-75 °C). Monitor closely by TLC.[7] 3. Ensure at least one equivalent of a suitable base (e.g., DIEA) is present.[5] 4. Verify the purity of this compound, as impurities can inhibit the reaction.[1]
Formation of a significant amount of disubstituted product when targeting monosubstitution. 1. Reaction temperature was too high. 2. Excess nucleophile was used. 3. Localized overheating during addition of reagents.1. Maintain the reaction temperature strictly at 0 °C or below during and after the addition of the nucleophile.[8] 2. Use no more than 1.0 equivalent of the nucleophile. 3. Add the nucleophile and base dropwise to the cooled solution of the dichlorotriazine to dissipate any heat of reaction.[4]
Multiple spots on TLC, even after a long reaction time. 1. Hydrolysis of the C-Cl bond by moisture. 2. Reaction of the 2-amino group. 3. Incomplete reaction leading to a mix of starting material, mono-, and di-substituted products.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9] 2. This is less common under standard SNAr conditions but can occur. Confirm the structure of byproducts by mass spectrometry. Consider protecting the amino group if it proves problematic. 3. Allow the reaction to proceed for a longer duration or increase the temperature gradually to drive it to completion.[7]
Difficulty in substituting the second chlorine atom. 1. Deactivation of the triazine ring by the first substituent. 2. Steric hindrance from the first substituent or the incoming nucleophile.1. Increase the reaction temperature significantly (e.g., reflux in THF).[4][7] 2. For sterically demanding nucleophiles, longer reaction times and higher temperatures may be required.[4] Microwave-assisted synthesis can also be an effective alternative to accelerate the reaction.[3][6]

Experimental Protocols

Protocol 1: Selective Monosubstitution with an Amine

This protocol details the reaction of this compound with a primary amine to yield a 2,4-diamino-6-chloro-1,3,5-triazine derivative.

  • Preparation : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents : To the stirring solution, add the desired primary amine (1.0 eq). Then, add Diisopropylethylamine (DIEA) (1.0-1.1 eq) dropwise.

  • Reaction : Stir the reaction mixture at 0 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical mobile phase is ethyl acetate/hexane. The reaction is complete when the starting dichlorotriazine spot is consumed (usually within 1-2 hours).[5][8]

  • Workup : Dilute the reaction mixture with DCM and wash with water (2x) and then with brine (1x) to remove DIEA salts.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product, which can be purified further by column chromatography or recrystallization if necessary.[8]

Protocol 2: Stepwise Disubstitution with a Second, Different Nucleophile

This protocol assumes the successful synthesis of a monosubstituted 2-amino-4-(substituted)-6-chloro-1,3,5-triazine as described in Protocol 1.

  • Preparation : Dissolve the monosubstituted chlorotriazine (1.0 eq) in an anhydrous solvent such as DCM or THF.

  • Addition of Reagents : Add the second nucleophile (e.g., a different amine, an alcohol, or a thiol) (1.0-1.1 eq), followed by the addition of a suitable base (e.g., DIEA, 1.1 eq).[5]

  • Reaction : Stir the reaction mixture at room temperature. If the reaction is slow, it may be heated to 40-75 °C.[7]

  • Monitoring : Monitor the reaction progress by TLC until the starting monosubstituted triazine is no longer visible (typically 12-24 hours at room temperature, or shorter with heating).[5]

  • Workup and Isolation : Follow the same workup and isolation procedure as described in Protocol 1 to obtain the pure disubstituted product.

Data Summary

The table below summarizes typical reaction conditions for achieving selective substitution on this compound, based on protocols for the closely related 2,4,6-trichlorotriazine.

Substitution StepNucleophile (Equivalents)Base (Equivalents)Typical SolventTemperature (°C)Typical Duration
First Substitution 1.01.0 - 1.1DCM, THF030 - 120 min
Second Substitution 1.0 - 1.11.1 - 1.5DCM, THFRoom Temp. to 7512 - 30 hours

Note: Reaction times are indicative and should be optimized by monitoring the reaction (e.g., via TLC).[5][7][8]

Visual Guides

G cluster_start Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution start 2-Amino-4,6- dichlorotriazine reagents1 Nucleophile 1 (1 eq) Base (DIEA, 1 eq) DCM Solvent product1 Monosubstituted Product condition1 0 °C reagents1->condition1 condition1->product1 reagents2 Nucleophile 2 (1 eq) Base (DIEA, 1 eq) THF Solvent product1->reagents2 product2 Disubstituted Product condition2 Room Temp to 75 °C reagents2->condition2 condition2->product2

Caption: General workflow for the sequential functionalization of this compound.

G start Low or No Conversion? q_temp Is this the 2nd substitution or a weak nucleophile? start->q_temp a_yes_temp Yes q_temp->a_yes_temp   a_no_temp No q_temp->a_no_temp   sol_heat Increase temperature to RT or heat to 40-75 °C. Monitor by TLC. a_yes_temp->sol_heat q_base Is a base (e.g., DIEA) present in the reaction? a_no_temp->q_base a_yes_base Yes q_base->a_yes_base a_no_base No q_base->a_no_base q_moisture Were anhydrous conditions used? a_yes_base->q_moisture sol_add_base Add 1.1 eq of base to neutralize HCl. a_no_base->sol_add_base a_yes_moisture Yes q_moisture->a_yes_moisture a_no_moisture No q_moisture->a_no_moisture end_node Re-evaluate nucleophile and starting material purity. a_yes_moisture->end_node sol_anhydrous Repeat reaction using anhydrous solvents under inert atmosphere. a_no_moisture->sol_anhydrous

Caption: A troubleshooting decision tree for low conversion in dichlorotriazine functionalization.

References

Technical Support Center: Catalyst Selection for 2-Amino-4,6-dichlorotriazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichlorotriazine. The content focuses on catalyst selection and optimization for common synthetic transformations.

Section 1: General Catalyst Troubleshooting

This section addresses broad issues related to catalyst performance that can occur across different reaction types.

Troubleshooting Guide: Catalyst Deactivation and Low Yield

Question: My reaction is showing low conversion or has stalled completely. What are the common causes related to the catalyst?

Answer: Catalyst deactivation is a primary cause of low or inconsistent yields. The mechanisms of deactivation can be chemical, thermal, or mechanical.[1] Key signs include a decreased reaction rate, lower product yield, and an increase in byproducts.[2]

Possible Causes and Solutions:

  • Poisoning: The catalyst's active sites are blocked by strong interactions with substances in the reaction mixture.[1][3]

    • Common Poisons: Sulfur compounds (e.g., from thiols), phosphorus compounds, and even certain starting materials or byproducts can act as poisons.[1] The amino and nitrile groups in some substrates can also adsorb strongly to catalyst sites.[2]

    • Solution: Ensure the highest purity of all reagents and solvents. If poisoning is suspected, purification of starting materials is necessary. Consider using a sacrificial agent or a guard bed to trap impurities before they reach the catalyst.

  • Thermal Degradation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[3] This is more common with heterogeneous catalysts.

    • Solution: Optimize the reaction to run at the lowest effective temperature.[2] Characterize the recovered catalyst using techniques like Transmission Electron Microscopy (TEM) to check for particle agglomeration.[2]

  • Fouling or Coking: The deposition of carbon-based materials or heavy byproducts can physically block the catalyst's active sites.[2][3]

    • Solution: Review the reaction mechanism for potential polymerization or decomposition pathways. Adjusting the temperature, concentration, or reaction time may mitigate fouling.

  • Leaching: The active metal dissolves from its support into the reaction medium.[2]

    • Solution: This indicates instability of the heterogeneous catalyst under the reaction conditions. Consider a different support material or switching to a more robust catalyst.

  • Inactive Catalyst Formation: For palladium-catalyzed cross-coupling reactions, the formation of inactive palladium dimers, especially with iodide, can inhibit the catalytic cycle.[4][5]

    • Solution: Using bidentate phosphine ligands can sometimes prevent the formation of these inactive dimers.[6] Switching from an aryl iodide to a bromide or chloride may also be beneficial, though this requires a more active catalyst system.[5]

Workflow for Troubleshooting Low Product Yield

G start Problem: Low or No Product Yield purity Check Starting Material and Solvent Purity start->purity catalyst_activity Evaluate Catalyst Activity start->catalyst_activity conditions Optimize Reaction Conditions start->conditions sol_purity Solution: Purify reagents. Use anhydrous, degassed solvents. purity->sol_purity Impurities or water detected sol_catalyst_loading Solution: Increase catalyst loading. Use a pre-catalyst for reliable Pd(0) formation. catalyst_activity->sol_catalyst_loading Incomplete initiation or low concentration sol_catalyst_type Solution: Switch to a more active ligand (e.g., bulky biarylphosphines). Consider a different metal or support. catalyst_activity->sol_catalyst_type Catalyst poisoning or inherent low activity sol_conditions_temp Solution: Systematically vary temperature. Avoid excessively high temperatures to prevent sintering. conditions->sol_conditions_temp Side reactions or no reaction at current temp sol_conditions_base Solution: Ensure base is fresh and strong enough. Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). conditions->sol_conditions_base Base degradation or insufficient strength G start Desired Bond Formation? cc_bond Carbon-Carbon (C-C) start->cc_bond cn_bond Carbon-Nitrogen (C-N) start->cn_bond suzuki Suzuki Coupling (Ar-Ar' or Ar-Vinyl) cc_bond->suzuki Using Boronic Acid/Ester sonogashira Sonogashira Coupling (Ar-Alkyne) cc_bond->sonogashira Using Terminal Alkyne buchwald Buchwald-Hartwig Amination (Ar-NR2) cn_bond->buchwald cat_suzuki Catalyst System: • Pd(PPh3)4 or Pd(OAc)2 • Ligands: SPhos, XPhos • Base: K2CO3, Cs2CO3 suzuki->cat_suzuki cat_sono Catalyst System: • Pd(PPh3)2Cl2 + CuI (co-catalyst) • Base: Amine (e.g., Et3N, piperidine) • Copper-free variants available sonogashira->cat_sono cat_buchwald Catalyst System: • Pd2(dba)3 or Pd(OAc)2 • Ligands: BINAP, XPhos, RuPhos • Base: NaOtBu, K3PO4 buchwald->cat_buchwald

References

Technical Support Center: Monitoring 2-Amino-4,6-dichlorotriazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving 2-Amino-4,6-dichlorotriazine using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause Solution
Streaking or Elongated Spots Sample is overloaded.Prepare a more diluted sample solution for spotting.[1]
Compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1-2.0%) or ammonia in methanol/dichloromethane (1-10%).[1]
Inappropriate mobile phase polarity.Adjust the polarity of the mobile phase. If spots are streaking up the plate, the mobile phase may be too polar.
Spots Remain at the Baseline (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[1]
Spots Run at the Solvent Front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[1]
No Spots Visible Sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]
Compound is not UV-active.Use a different visualization method, such as staining (e.g., potassium permanganate, iodine).[1]
Solvent level in the chamber is above the spotting line.Ensure the solvent level is below the origin where the sample is spotted.[1][2]
Uneven Solvent Front Improperly sealed TLC chamber.Ensure the developing chamber is securely sealed to maintain a saturated atmosphere.
TLC plate is touching the side of the chamber or filter paper.Position the plate so that it does not touch the sides of the chamber or the filter paper.[2]
Unexpected Spots Contamination of the TLC plate or sample.Handle the TLC plate by the edges to avoid transferring oils from your hands. Ensure clean spotting capillaries and sample vials.
Impurities in the starting material or reaction byproducts.Run a TLC of the starting material alongside the reaction mixture to identify reactant spots.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions between basic analytes and acidic silanol groups on the column.Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or acetic acid to suppress the ionization of silanols.[3]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Inappropriate stationary phase.For basic compounds like triazines, use a modern, end-capped C18 column or a column with a polar-embedded phase to minimize silanol interactions.[3]
Baseline Drift Changes in mobile phase composition.Degas the mobile phase thoroughly and prepare it fresh daily.[4]
Temperature fluctuations.Use a column oven to maintain a stable column temperature.[4][5]
Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[4][5]
High Backpressure Blockage in the system (e.g., frit, tubing, or column).Systematically isolate the source of the high pressure by removing components (e.g., column, guard column) to see if the pressure drops.[5]
Salt precipitation from buffer.Flush the system with water before switching to organic solvents if using buffered mobile phases.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Minor variations in organic solvent concentration can significantly affect retention times.[6]
Fluctuations in pump flow rate.Check the pump for leaks and ensure it is properly primed and functioning correctly.[5]
Temperature changes.Maintain a constant column temperature using a column oven.[6]
Poor Resolution Unsuitable mobile phase or column.Optimize the mobile phase composition and consider a different column chemistry.[7]
Sample overload.Reduce the injection volume or sample concentration.[5]

Frequently Asked Questions (FAQs)

TLC FAQs

  • Q1: What is a good starting mobile phase for TLC analysis of this compound reactions?

    • A1: A common mobile phase for triazine compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9] A good starting point could be a 7:3 or 1:1 mixture of hexane:ethyl acetate. The polarity can then be adjusted based on the observed separation.

  • Q2: How can I visualize the spots on my TLC plate?

    • A2: this compound and many of its derivatives are UV-active due to the triazine ring. Therefore, the primary method of visualization is using a UV lamp at 254 nm. If compounds are not UV-active, staining with potassium permanganate or iodine can be effective.

  • Q3: My starting material and product have very similar Rf values. How can I improve the separation?

    • A3: You can try changing the solvent system to one with different selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol might help. Running a 2D TLC, where the plate is developed in one solvent system, dried, and then rotated 90 degrees and developed in a second solvent system, can also resolve closely running spots.[10]

HPLC FAQs

  • Q1: What type of HPLC column is recommended for analyzing this compound and its derivatives?

    • A1: Reversed-phase C18 columns are the most common choice for separating triazine compounds.[3] To minimize peak tailing associated with the basic nature of the amino group, it is highly recommended to use a modern, high-purity, end-capped C18 column.[3]

  • Q2: What mobile phases are typically used for HPLC analysis of these compounds?

    • A2: A typical mobile phase for reversed-phase HPLC of triazine compounds consists of a mixture of water and an organic modifier like acetonitrile or methanol.[3][11][12] Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the interaction of the basic amine group with the silica support.[3] Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.[3]

  • Q3: How can I confirm the identity of the peaks in my chromatogram?

    • A3: The most common method is to compare the retention times of the peaks in your reaction mixture with those of authentic standards of the starting material and expected product run under the same HPLC conditions. If a mass spectrometer is connected to the HPLC (LC-MS), you can also confirm the identity of the peaks by their mass-to-charge ratio.

Experimental Protocols

General Protocol for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and allow the atmosphere to saturate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Dissolve a small amount of the reaction mixture in the same solvent.

    • Using separate capillary tubes, spot the starting material and the reaction mixture on the origin line. It is also good practice to co-spot by applying both the starting material and reaction mixture to the same spot.

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the solvent level is below the origin. Close the chamber and allow the solvent to move up the plate.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new spot(s) in the reaction mixture lane indicate the progress of the reaction. The relative positions of the spots (Rf values) can help determine the relative polarities of the compounds.

General Protocol for HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Initial Gradient:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Injection: Inject a solution of your starting material and a sample from the reaction mixture.

  • Analysis and Optimization:

    • Examine the chromatogram for peak shape and resolution.

    • If peaks are broad or tailing, ensure the mobile phase pH is acidic.

    • If resolution is poor, adjust the gradient slope. A shallower gradient will provide better separation.

    • If retention times are too long or too short, adjust the initial and final percentages of Mobile Phase B.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Rxn, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret troubleshoot Troubleshoot interpret->troubleshoot Problem? troubleshoot->spot_plate Adjust Conditions

Caption: Workflow for monitoring reaction progress by TLC.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Issues start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure check_ph Lower Mobile Phase pH peak_tailing->check_ph Yes peak_tailing->rt_shift No check_column Use End-capped Column check_ph->check_column end Good Chromatogram check_column->end check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase Yes rt_shift->high_pressure No check_temp Stabilize Temperature check_mobile_phase->check_temp check_temp->end check_blockage Isolate Blockage high_pressure->check_blockage Yes check_blockage->end

Caption: Troubleshooting logic for common HPLC issues.

SNAr_Pathway cluster_monitoring Reaction Monitoring reactant This compound product Monosubstituted Product reactant->product + Nucleophile - HCl nucleophile Nucleophile (e.g., R-NH2) tlc TLC: Spot for new, less polar product product->tlc hplc HPLC: Peak for new, later-eluting product product->hplc

Caption: Generalized reaction pathway and monitoring points.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4,6-dichlorotriazine and Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the strategic selection of chemical intermediates is paramount to synthetic success. Both 2-Amino-4,6-dichlorotriazine and its parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serve as exceptionally versatile scaffolds. Their utility is rooted in the predictable, sequential reactivity of the chlorine atoms on the electron-deficient triazine ring. This guide provides an objective comparison of their reactivity, supported by structural analysis and generalized experimental protocols, to aid in the rational design of synthetic pathways.

Chemical and Physical Properties: A Snapshot

A foundational understanding of the physical properties of these two reagents is essential before delving into their reactive characteristics. While sharing the same core triazine structure, the substitution of a chlorine atom with an amino group imparts significant differences in their physical behavior, such as melting point and solubility.

PropertyCyanuric ChlorideThis compound
CAS Number 108-77-0[1]933-20-0[2]
Molecular Formula C₃Cl₃N₃[1]C₃H₂Cl₂N₄[2]
Molecular Weight 184.40 g/mol [1]164.98 g/mol [2]
Appearance White crystalline solid/powder[1][3]White to off-white crystalline solid[2][4]
Melting Point 144–148 °C[1][3]239–242 °C (with decomposition)[2][5]
Odor Pungent[1]Odorless[4]
Solubility Soluble in many organic solvents; hydrolyzes in water.[1]Soluble in warm methanol and dioxane; sparingly soluble in water.[4]

Reactivity Analysis: A Tale of Two Triazines

The reactivity of both compounds is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,3,5-triazine ring, caused by the three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[6]

The substitution process proceeds via a two-step addition-elimination pathway. A nucleophile first attacks a chlorine-bearing carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticity is then restored by the expulsion of a chloride ion.[6]

Caption: General SNAr mechanism for triazines.
Cyanuric Chloride: Stepwise Reactivity Control

Cyanuric chloride is renowned for the high degree of control it offers in sequential substitutions. The three chlorine atoms exhibit differential reactivity, which can be precisely manipulated by adjusting the reaction temperature.[7]

  • First Substitution: Occurs readily at low temperatures (typically 0–5 °C) due to the high electrophilicity of the unsubstituted triazine ring.[7]

  • Second Substitution: Requires moderately higher temperatures (e.g., room temperature) to proceed. The first nucleophilic substituent typically deactivates the ring, making the second substitution less favorable.[7]

  • Third Substitution: Necessitates more forcing conditions, often involving heating (e.g., >65 °C), as the ring is further deactivated by the two existing substituents.[7]

This thermodependent, stepwise reactivity allows for the synthesis of unsymmetrically trisubstituted triazines by the sequential addition of different nucleophiles.[8][9]

Sequential_Substitution TCT Cyanuric Chloride (Highly Reactive) DCT Dichloro-s-triazine (Reactive) TCT->DCT + Nu₁⁻ (0-5 °C) MCT Monochloro-s-triazine (Less Reactive) DCT->MCT + Nu₂⁻ (Room Temp) Final Trisubstituted Triazine MCT->Final + Nu₃⁻ (>65 °C)

Caption: Decreasing reactivity in sequential substitution.
This compound: The Influence of the Amino Group

This compound can be viewed as the product of the first substitution on cyanuric chloride with ammonia. The amino group (-NH₂) is an electron-donating group, which reduces the overall electrophilicity of the triazine ring. Consequently, the two remaining chlorine atoms in this compound are significantly less reactive than the first chlorine atom of cyanuric chloride and are also less reactive than the chlorines on an unsubstituted dichlorotriazine.

This inherent deactivation means that substitutions on this compound generally require more forcing conditions (e.g., higher temperatures or longer reaction times) than the initial substitution on cyanuric chloride. It is very difficult to substitute other nucleophiles (except other amines) once an amino group is incorporated onto the s-triazine ring.[10]

Reactivity_Comparison cluster_0 Cyanuric Chloride Pathway cluster_1 This compound Pathway TCT Cyanuric Chloride TCT_Attack Nucleophilic Attack (Highly Favorable) TCT->TCT_Attack + Nu⁻ (0-5 °C) ADCT This compound ADCT_Attack Nucleophilic Attack (Less Favorable) ADCT->ADCT_Attack + Nu⁻ (Requires Heat)

Caption: Reactivity comparison for the first substitution.

Experimental Protocols and Data

The following protocols provide generalized methodologies for nucleophilic substitution reactions. Researchers should optimize conditions based on the specific nucleophilicity of the substrate.

Protocol 1: Sequential Substitution of Cyanuric Chloride

This protocol describes a typical procedure for creating a disubstituted monochloro-s-triazine derivative.

Step 1: Monosubstitution (Formation of a Dichloro-s-triazine)

  • Preparation: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.[6]

  • Reagent Addition: Add the first nucleophile (1.0 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIEA) (1.0 eq) to scavenge the HCl byproduct.[6]

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes.[6]

  • Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute with DCM, wash with water to remove salts, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine.[6][11]

Step 2: Disubstitution (Formation of a Monochloro-s-triazine)

  • Preparation: Dissolve the monosubstituted product from Step 1 (1.0 eq) in DCM.

  • Reagent Addition: Add the second nucleophile (1.0 eq) and DIEA (1.0 eq).[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[6][11]

  • Monitoring & Workup: Monitor by TLC.[6] Perform the same workup procedure as in Step 1 to isolate the 2,4-disubstituted-6-chloro-s-triazine product.

Protocol 2: Substitution of this compound

This protocol outlines a general approach for substituting one of the remaining chlorine atoms.

  • Preparation: Dissolve this compound (1.0 eq) and the desired amine nucleophile (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF).[10]

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.0 eq) to the stirring solution.[10]

  • Reaction: Stir the reaction vigorously at room temperature or with heating, depending on the nucleophile's reactivity, for 24 hours or until completion.[10]

  • Monitoring & Workup: Monitor the reaction by TLC. After completion, filter the mixture to remove inorganic salts. The filtrate is then concentrated, and the product can be purified by recrystallization or column chromatography.

Conclusion

The choice between cyanuric chloride and this compound hinges on the desired synthetic outcome and the intended molecular architecture.

  • Cyanuric Chloride is the ideal starting material for creating diverse, unsymmetrically trisubstituted triazines. Its predictable, temperature-controlled stepwise reactivity allows for the precise and sequential introduction of three different functional groups.[7][12]

  • This compound is a valuable intermediate when an amino group is a required component of the final structure.[2][13] Its reduced reactivity, compared to cyanuric chloride, means that subsequent substitutions require more vigorous conditions, a factor that must be considered in planning multi-step syntheses.

By understanding these fundamental differences in reactivity, researchers can better leverage these powerful triazine building blocks to construct complex molecules with greater efficiency and control.

References

A Comparative Guide to 2-Amino-4,6-dichlorotriazine and Other Triazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical determinant in the successful synthesis of novel chemical entities. Among the myriad of heterocyclic scaffolds, triazine derivatives, particularly those amenable to sequential nucleophilic substitution, offer a versatile platform for the construction of diverse molecular architectures. This guide provides an objective comparison of 2-Amino-4,6-dichlorotriazine with other dichlorotriazine derivatives, focusing on their performance in synthetic applications, supported by experimental data and detailed protocols.

Introduction to Dichlorotriazine Scaffolds

S-triazines, characterized by a six-membered ring containing three nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their utility largely stems from the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available starting material. The three chlorine atoms of cyanuric chloride exhibit differential reactivity, allowing for a stepwise and controlled substitution with various nucleophiles.[3][4] This sequential substitution is the foundation for creating a vast array of mono-, di-, and tri-substituted triazine derivatives.

This guide focuses on the comparative synthetic utility of dichlorotriazine derivatives, which serve as key intermediates after the first substitution on cyanuric chloride. Specifically, we will compare this compound with its alkoxy and aryloxy counterparts.

Reactivity and Sequential Substitution

The chlorine atoms on the triazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these chlorine atoms is temperature-dependent, with the first substitution typically occurring at low temperatures (e.g., 0 °C), the second at room temperature, and the third requiring elevated temperatures.[4]

The nature of the first substituent significantly influences the reactivity of the remaining two chlorine atoms. Electron-donating groups generally decrease the reactivity of the remaining chlorine atoms, while electron-withdrawing groups enhance it. This principle is central to the strategic design of synthetic routes using dichlorotriazine intermediates.

A study exploring the orthogonal chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (TCT) with different nucleophiles established a preferential order of incorporation: alcohol > thiol > amine .[4] This indicates that an alcohol will react preferentially with TCT in a competitive setting. Once an amine is introduced, subsequent substitutions become more challenging.[5]

Comparative Performance in Synthesis

To provide a clear comparison, we will consider a common application of dichlorotriazine scaffolds: the solid-phase synthesis of a small molecule library. In this context, the key performance indicators are reaction yield, purity of the product, and the range of accessible chemical diversity.

Scenario: Solid-Phase Synthesis of a Disubstituted Triazine Library

The following table summarizes the expected performance of different dichlorotriazine starting materials in a solid-phase synthesis workflow. The goal is to synthesize a library of compounds with the general structure shown below, where R1 is the group introduced from the dichlorotriazine and R2 and R3 are introduced from a diverse set of amines.

Table 1: Comparison of Dichlorotriazine Derivatives in Solid-Phase Library Synthesis

Dichlorotriazine DerivativeR1 GroupExpected Reactivity of Remaining Cl AtomsTypical Yield for Second Substitution (with amines)Typical Yield for Third Substitution (with amines)Breadth of Amine Diversity
This compound -NH₂DecreasedModerate to HighLow to ModerateBroad
2-Alkoxy-4,6-dichlorotriazine -OR (e.g., -OCH₃)Decreased (less than -NH₂)HighModerate to HighBroad
2-Aryloxy-4,6-dichlorotriazine -OAr (e.g., -OPh)DecreasedHighModerate to HighBroad

Note: Yields are generalized and can vary significantly based on the specific nucleophiles and reaction conditions.

From the table, it is evident that while all three derivatives can be used to generate diverse libraries, the reactivity of the remaining chlorine atoms is a key differentiator. The amino group in This compound is a stronger electron-donating group compared to alkoxy and aryloxy groups, thus deactivating the triazine ring towards further nucleophilic substitution to a greater extent. This can lead to lower yields or require harsher reaction conditions for the subsequent substitution steps, potentially limiting the diversity of the library if sensitive amines are used.

Conversely, 2-alkoxy- and 2-aryloxy-4,6-dichlorotriazines offer a more reactive platform for the second and third substitutions, often leading to higher yields under milder conditions.

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the monosubstitution of cyanuric chloride with ammonia.[6]

Materials:

  • Cyanuric chloride

  • Tetrahydrofuran (THF)

  • Diglyme

  • Liquid ammonia

  • Ice

Procedure:

  • A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is cooled to 0 °C.[6]

  • Liquid ammonia (81.6 mL, 3.36 mol) is added dropwise over 90 minutes, maintaining the temperature between 10-15 °C.[6]

  • The mixture is stirred for one hour at -10 °C to 0 °C and then allowed to warm to ambient temperature over one hour.[6]

  • The resulting suspension is filtered, and the solid is washed with THF.[6]

  • The filtrate is reduced to half its original volume and poured over 1 liter of ice water to precipitate the product.[6]

  • The white solid is collected by filtration, washed with water, and dried in vacuo to yield this compound.[6]

Protocol 2: Solid-Phase Synthesis of a Disubstituted Triazine Library from a Dichlorotriazine Intermediate

This protocol outlines a general procedure for the sequential substitution of a dichlorotriazine on a solid support.[7][8]

Materials:

  • Rink amide resin

  • Dichlorotriazine derivative (e.g., this compound)

  • Amine 1 (for first substitution)

  • Amine 2 (for second substitution)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink amide resin in DMF. Treat with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Substitution: Dissolve the dichlorotriazine derivative (e.g., this compound) in DMF. Add the solution to the resin, followed by DIPEA. Agitate the mixture at room temperature for a specified time (e.g., 2-4 hours). Wash the resin with DMF and DCM.

  • Second Substitution: Dissolve Amine 1 in DMF and add it to the resin, followed by DIPEA. Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by a suitable test like the Kaiser test). Wash the resin with DMF and DCM.

  • Third Substitution (if applicable): For tri-substituted libraries, dissolve Amine 2 in a suitable solvent and add it to the resin, often requiring elevated temperatures (e.g., 80-100 °C) or microwave irradiation. Wash the resin thoroughly.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the final compounds.

  • Purification: The crude product can be purified by techniques such as preparative HPLC.

Visualization of Synthetic Strategies

The choice of dichlorotriazine derivative can be visualized as a decision point in a synthetic workflow.

G cluster_start Starting Material cluster_intermediates Dichlorotriazine Intermediates cluster_libraries Target Compound Libraries Cyanuric Chloride Cyanuric Chloride This compound This compound Cyanuric Chloride->this compound + NH3 2-Alkoxy-4,6-dichlorotriazine 2-Alkoxy-4,6-dichlorotriazine Cyanuric Chloride->2-Alkoxy-4,6-dichlorotriazine + ROH 2-Aryloxy-4,6-dichlorotriazine 2-Aryloxy-4,6-dichlorotriazine Cyanuric Chloride->2-Aryloxy-4,6-dichlorotriazine + ArOH Library A (from Amino) Library A (from Amino) This compound->Library A (from Amino) + R'NH2, R''NH2 Library B (from Alkoxy) Library B (from Alkoxy) 2-Alkoxy-4,6-dichlorotriazine->Library B (from Alkoxy) + R'NH2, R''NH2 Library C (from Aryloxy) Library C (from Aryloxy) 2-Aryloxy-4,6-dichlorotriazine->Library C (from Aryloxy) + R'NH2, R''NH2 G cluster_decision Decision Point cluster_choices Dichlorotriazine Choice Desired Reactivity for Subsequent Steps Desired Reactivity for Subsequent Steps This compound This compound Desired Reactivity for Subsequent Steps->this compound Lower Reactivity (harsher conditions may be needed) 2-Alkoxy/Aryloxy-4,6-dichlorotriazine 2-Alkoxy/Aryloxy-4,6-dichlorotriazine Desired Reactivity for Subsequent Steps->2-Alkoxy/Aryloxy-4,6-dichlorotriazine Higher Reactivity (milder conditions sufficient)

References

Comparative Guide to Analytical Methods for 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of 2-Amino-4,6-dichlorotriazine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and safety.[1] While direct comparative studies on analytical method validation for this specific molecule are not extensively documented in publicly available literature, this guide provides a comparative overview of suitable analytical methodologies based on established techniques for structurally similar triazine and pyrimidine derivatives. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is typically guided by factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound and its analogs using different analytical platforms. This data is extrapolated from studies on similar compounds and serves as a guideline for method selection and development.[2]

Parameter HPLC-UV HPLC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.[2]Separation based on polarity, detection by mass-to-charge ratio.[2]Separation based on volatility, detection by mass-to-charge ratio.[2]
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD/LOQ) ng-µg/mLpg-ng/mLpg-ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Recovery) 95-105%90-110%85-115%
Throughput HighMediumMedium
Derivatization Required NoNoMay be required for improved volatility and thermal stability.[2]
Typical Application Purity assessment, routine quality control.Trace level quantification, impurity profiling, metabolic studies.Analysis of volatile impurities, alternative to LC methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below are representative protocols for HPLC-MS/MS and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly suitable for the sensitive and selective quantification of this compound in various matrices.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.[2][3]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basic amino group which is readily protonated.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and product ions specific to this compound.

  • Source Temperature: To be optimized, typically around 550 °C.[2]

  • Ion Spray Voltage: To be optimized, typically around 5500 V.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • For analysis in a matrix, perform a sample extraction (e.g., protein precipitation with acetonitrile for biological samples, or dissolution in a suitable organic solvent for solid samples).

  • Filter the final sample through a 0.22 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for identifying and quantifying volatile and thermally stable impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a temperature-programmable oven.

  • Mass spectrometer (e.g., Quadrupole or Ion Trap).

Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS or HP-5MS).[4][5]

  • Injector Temperature: 275 °C.[4]

  • Oven Temperature Program: 60 °C (hold for 5 min), ramp at 8 °C/min to 300 °C (hold for 10 min).[4] This program should be optimized based on the analyte's volatility.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

  • Injection Mode: Splitless (1 min).[4]

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • MS Source Temperature: 225 °C.[4]

  • Acquisition Mode: Full scan for qualitative analysis and impurity identification, or selected ion monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like acetone or dichloromethane.

  • Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound and its potential impurities.

  • Ensure the sample is free of non-volatile residues before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method validation and a potential signaling pathway context for triazine compounds.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Draft Analytical Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Approved Analytical Method validation_report->end

Caption: Workflow for the validation of an analytical method.

Triazine_Derivative_MoA triazine This compound Derivative target Biological Target (e.g., Kinase, Receptor) triazine->target Binds to pathway Signaling Pathway Modulation target->pathway Activates/Inhibits response Cellular Response (e.g., Apoptosis, Proliferation Change) pathway->response Leads to

Caption: Generalized mechanism of action for a triazine-based drug candidate.

References

The Multifaceted Biological Activities of 2-Amino-4,6-dichlorotriazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among these, the 1,3,5-triazine core, and specifically derivatives of 2-Amino-4,6-dichlorotriazine, has emerged as a versatile platform for the development of therapeutic agents with a broad spectrum of activities. This guide provides an objective comparison of the anticancer, antimicrobial, and antiviral properties of these derivatives, supported by experimental data and detailed methodologies.

The unique chemical architecture of this compound, featuring two reactive chlorine atoms and an amino group, allows for diverse structural modifications, leading to a wide array of pharmacological effects.[1][2] This versatility has made it a focal point in medicinal chemistry for creating extensive libraries of compounds for biological screening.[3][4]

Comparative Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6]

Below is a summary of the in vitro anticancer activity of selected this compound derivatives. It is important to note that the direct comparison of IC50 and GI50 values should be approached with caution due to variations in experimental conditions, including the specific derivatives, cancer cell lines, and incubation times used across different studies.

Derivative TypeCancer Cell LineActivity (IC50/GI50 in µM)Reference
2,4-diamino-1,3,5-triazine derivativeMelanoma (MALME-3M)GI50 = 0.033[7]
4-amino-6-(phenylamino)-1,3,5-triazineHepatocellular carcinoma (HepG2)IC50 = 20.53[5]
4-amino-6-(phenylamino)-1,3,5-triazineBreast cancer (MCF-7)IC50 = 129.0[5]
1,3,5-triazine-based pyrazole derivativeColon cancer (HCT116)IC50 = 0.5[5]
Morpholino-substituted s-triazineBreast cancer (MCF-7)IC50 = 16.32[8]
Morpholino-substituted s-triazineCervical cancer (HeLa)IC50 = 2.21[8]
Morpholino-substituted s-triazineHepatocellular carcinoma (HepG2)IC50 = 12.21[8]

Comparative Antimicrobial Activity

The antibacterial and antifungal potential of this compound derivatives has been extensively investigated. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][9] The antimicrobial activity is largely dependent on the nature of the substituents on the triazine ring.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some 2,4,6-trisubstituted-s-triazine derivatives. As with the anticancer data, direct comparisons should be made cautiously due to the use of different derivatives and microbial strains in various studies.

Derivative TypeMicrobial StrainActivity (MIC in µg/mL)Reference
2,4,6-trisubstituted s-triazineBacillus subtilis6.25 - 25[10]
2,4,6-trisubstituted s-triazineStaphylococcus aureus6.25 - 25[10]
2,4,6-trisubstituted s-triazineEscherichia coli6.25 - 25[10]
2,4,6-trisubstituted s-triazinePseudomonas aeruginosa6.25 - 25[10]
4,6-disubstituted s-triazin-2-yl amino acidCandida albicans-[11]

Comparative Antiviral Activity

Several studies have explored the antiviral properties of s-triazine derivatives, with some compounds showing activity against viruses such as HIV and Herpes Simplex Virus (HSV).[3][12] However, the available data on the antiviral efficacy of this compound derivatives is more limited, with some studies reporting no significant activity against a broad panel of viruses.

The table below presents a summary of the antiviral activity of some s-triazine derivatives.

Derivative TypeVirusActivity (EC50 in µM)Reference
Dihydro-1-(4-aminobenzyl)triazineHIV-10.110[3]
C3-symmetrical trialkoxy-TAZHSV-1-[12]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound derivatives

  • Culture medium

  • Agarose or other gelling agent

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the derivative and a gelling agent.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many triazine derivatives is attributed to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[13][14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Triazine This compound Derivatives Triazine->PI3K inhibits Triazine->mTORC1 inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Triazine This compound Derivatives Triazine->EGFR inhibits

References

A Comparative Analysis of Dichlorotriazine Reactive Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of dichlorotriazine (DCT) reactive dyes with their primary alternatives, monochlorotriazine (MCT) and vinyl sulfone (VS) reactive dyes. Intended for researchers, scientists, and professionals in drug development, this document furnishes objective performance data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid in the selection of appropriate dyes for various applications, including textile dyeing and bioconjugation.

Executive Summary

Dichlorotriazine dyes are a class of "cold" reactive dyes known for their high reactivity, allowing for covalent bond formation with substrates at lower temperatures. This high reactivity, however, is associated with a greater propensity for hydrolysis. In contrast, monochlorotriazine dyes exhibit lower reactivity, necessitating higher temperatures for fixation but offering increased stability. Vinyl sulfone dyes represent another significant class of reactive dyes that operate via a different reaction mechanism and are also typically applied at higher temperatures. The choice between these dye classes depends on a balance of desired reactivity, application temperature, stability, and fastness properties. Bifunctional dyes, which incorporate more than one reactive group (e.g., both a dichlorotriazine and a vinyl sulfone moiety), have been developed to offer enhanced fixation and stability.

Quantitative Performance Comparison

The following table summarizes key performance indicators for dichlorotriazine, monochlorotriazine, and vinyl sulfone reactive dyes based on collated data from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, dye structures, and substrate types across different studies.

Dye TypeReactive GroupTypical Application Temp.Exhaustion (%)Fixation (%)Wash Fastness (ISO 105 C06)Light Fastness (ISO 105 B02)Rubbing Fastness (ISO 105 X12)
Dichlorotriazine (DCT) Dichlorotriazine30-40°C65-8050-704-53-43-4
Monochlorotriazine (MCT) Monochlorotriazine60-80°C70-8560-804-54-54
Vinyl Sulfone (VS) Vinyl Sulfone60-80°C70-9065-854-54-54
Bifunctional (MCT-VS) MCT and VS60-80°C>90>90554-5

Note: The data presented is a synthesis from multiple sources and should be considered indicative. Performance can vary based on the specific dye molecule, substrate, and application conditions.

Reaction Mechanism and Experimental Workflow

The covalent fixation of triazine-based reactive dyes to cellulosic substrates, such as cotton, proceeds via a nucleophilic substitution reaction. The hydroxyl groups on the cellulose fiber, activated under alkaline conditions, act as nucleophiles, attacking the electrophilic carbon atoms of the triazine ring and displacing a chloride leaving group.

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cellulose-OH Cellulose Fiber with Hydroxyl Group Covalent_Bond Covalently Bound Dye (Dye-Triazine-Cl-O-Cellulose) Cellulose-OH->Covalent_Bond Nucleophilic Attack DCT_Dye Dichlorotriazine Dye (Dye-Triazine-Cl-Cl) DCT_Dye->Covalent_Bond Fixation Alkali Alkali (e.g., Na2CO3) pH 10.5-11 Alkali->Cellulose-OH Activates HCl HCl

Caption: Reaction mechanism of a dichlorotriazine dye with cellulose.

A generalized workflow for the comparative evaluation of these reactive dyes is outlined below. This process involves dye application, fixation, and subsequent washing to remove any unfixed or hydrolyzed dye, followed by performance assessment.

ExperimentalWorkflow Start Start: Prepare Substrate (e.g., Scoured Cotton) Dye_Bath Prepare Dye Bath (Dye, Water, Electrolyte) Start->Dye_Bath Exhaustion Exhaustion Phase (Substrate in Dye Bath) Dye_Bath->Exhaustion Alkali_Addition Add Alkali (e.g., Na2CO3) Exhaustion->Alkali_Addition Fixation Fixation Phase (Covalent Bonding) Alkali_Addition->Fixation Rinsing Rinsing (Cold Water) Fixation->Rinsing Soaping Soaping (Hot Detergent Solution) Rinsing->Soaping Final_Rinse Final Rinse and Dry Soaping->Final_Rinse Evaluation Performance Evaluation (Fixation, Fastness, etc.) Final_Rinse->Evaluation

Caption: Generalized experimental workflow for reactive dyeing.

Comparative Advantages and Disadvantages

The selection of a reactive dye class is a trade-off between various performance characteristics. The following diagram illustrates the primary advantages and disadvantages of dichlorotriazine dyes in comparison to their monochlorotriazine and vinyl sulfone counterparts.

LogicalRelationship cluster_advantages Advantages cluster_disadvantages Disadvantages cluster_mct_vs_adv Advantages cluster_mct_vs_disadv Disadvantages DCT Dichlorotriazine (DCT) Dyes High_Reactivity High Reactivity DCT->High_Reactivity Low_Temp Low Temperature Application (Energy Saving) DCT->Low_Temp Hydrolysis Prone to Hydrolysis (Lower Fixation) DCT->Hydrolysis Lower_Stability Lower Stability DCT->Lower_Stability MCT_VS MCT & VS Dyes Higher_Stability Higher Stability MCT_VS->Higher_Stability Higher_Fixation Higher Fixation Efficiency MCT_VS->Higher_Fixation High_Temp Higher Temperature Application (Higher Energy Cost) MCT_VS->High_Temp Lower_Reactivity Lower Reactivity MCT_VS->Lower_Reactivity

Caption: Advantages and disadvantages of DCT vs. MCT/VS dyes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Dye Exhaustion and Fixation Percentage

Objective: To quantify the percentage of dye that is absorbed by the substrate from the dyebath (exhaustion) and the percentage of the absorbed dye that covalently binds to the substrate (fixation).

Materials:

  • Spectrophotometer

  • Scoured and bleached cotton fabric

  • Reactive dye (DCT, MCT, or VS)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Standard laboratory glassware

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a known concentration of the reactive dye, water, and a specified amount of electrolyte (e.g., 60 g/L NaCl). The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) should be kept constant (e.g., 20:1).

  • Initial Absorbance: Measure the initial absorbance of the dyebath solution at the dye's maximum absorption wavelength (λmax) using a spectrophotometer.

  • Exhaustion Phase: Introduce a known weight of the cotton fabric into the dyebath. Agitate the bath at the specified temperature for the dye type (e.g., 35°C for DCT, 70°C for MCT/VS) for a set time (e.g., 30 minutes) to allow for dye exhaustion.

  • Absorbance after Exhaustion: After the exhaustion phase, take an aliquot of the dyebath and measure its absorbance at λmax.

  • Fixation Phase: Add a known amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to raise the pH and initiate dye fixation. Continue the dyeing process for a specified time (e.g., 60 minutes) at the appropriate temperature.

  • Absorbance after Fixation: After the fixation phase, measure the final absorbance of the dyebath at λmax.

  • Washing: Remove the dyed fabric and rinse thoroughly with cold water. Then, subject the fabric to a rigorous washing process (soaping) with a hot detergent solution (e.g., 2 g/L at 90°C for 15 minutes) to remove all unfixed and hydrolyzed dye.

  • Calculation of Exhaustion: Exhaustion (%) = [(Initial Absorbance - Final Absorbance after Fixation) / Initial Absorbance] x 100

  • Calculation of Fixation: This requires stripping the dye from the unwashed and washed fabrics and measuring the dye concentration. A more common indirect method is to measure the dye in the effluent after washing. Fixation (%) = [(Dye on fabric after washing) / (Dye on fabric before washing)] x 100

Protocol 2: Assessment of Color Fastness

Objective: To evaluate the resistance of the dyed fabric to fading or color transfer under various conditions.

Materials:

  • Dyed fabric samples

  • Standard multifiber fabric

  • Grey scale for assessing color change and staining

  • Washing fastness tester (e.g., Launder-Ometer)

  • Light fastness tester (e.g., Xenon arc lamp)

  • Rubbing fastness tester (Crockmeter)

Procedure:

  • Wash Fastness (ISO 105-C06):

    • A specimen of the dyed fabric is stitched together with a multifiber fabric.

    • The composite specimen is washed in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation.

    • After washing and drying, the change in color of the dyed fabric and the degree of staining on the multifiber fabric are assessed using the grey scales. A rating of 5 indicates excellent fastness, and 1 indicates poor fastness.[1]

  • Light Fastness (ISO 105-B02):

    • A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural sunlight for a specified period.

    • A set of blue wool standards with known light fastness is exposed simultaneously.

    • The light fastness of the specimen is rated on a scale of 1 to 8 by comparing its fading with that of the blue wool standards. A rating of 8 indicates the highest light fastness.[1]

  • Rubbing Fastness (ISO 105-X12):

    • A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth under a specified pressure.

    • The amount of color transferred to the white cloths is assessed using the grey scale for staining. A rating of 5 indicates negligible color transfer.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Look at 2-Amino-4,6-dichlorotriazine-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The versatile 2-amino-4,6-dichlorotriazine scaffold has emerged as a promising starting point for the synthesis of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the performance of materials derived from this scaffold against alternative heterocyclic compounds, supported by experimental data and detailed protocols to aid in laboratory research.

The 1,3,5-triazine core, of which this compound is a key intermediate, is a recognized "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The reactivity of the two chlorine atoms on the triazine ring allows for facile and diverse substitutions, enabling the creation of large libraries of compounds for screening against various biological targets.[3]

This guide focuses on the performance of this compound-based materials as kinase inhibitors, a class of enzymes crucial in cellular signaling and often dysregulated in cancer. For a direct comparison, we will examine their efficacy against quinazoline-based inhibitors, another prominent class of kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[4][5]

Performance Comparison: Triazine vs. Quinazoline Scaffolds as EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of representative this compound-derived compounds and quinazoline-based inhibitors against EGFR and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against EGFR and Cancer Cell Lines

Compound IDModifications on Triazine CoreTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Compound 12 Hybrid with quinazoline, morpholine and aniline ringsEGFR36.8--[6]
Compound 13 -EGFR-TK-Breast Cancer8.45 ± 0.65[6]
Compound 14 -EGFR-TK-Breast Cancer2.54 ± 0.22[6]
Compound 17 Pyrazole derivativeEGFR229.4--[6]
Compound 4f Imamine derivative--MDA-MB-2316.25[7]
Compound 4k Imamine derivative--MDA-MB-2318.18[7]
Imatinib (Control) ---MDA-MB-23135.50[7]

Table 2: In Vitro Inhibitory Activity of Quinazoline Derivatives against EGFR and Cancer Cell Lines

Compound IDModifications on Quinazoline CoreTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Erlotinib (Control) 4-AnilinoquinazolineEGFR-A4313[5]
Gefitinib (Control) 4-AnilinoquinazolineEGFR---[4]
Lapatinib (Control) 4-AnilinoquinazolineEGFR/HER2---[4]
Compound 8o 2-Chloro-4-anilinoEGFR~7x more potent than prototype--[8]
Compound 6c 6-Nitro-4-substitutedEGFR T790M-HCT-116, A549Superior to Gefitinib[9]
Compound 12 (Figure 8 in source) 6,7-dimethoxy-4-arylaminoEGFR-A4313.4[5]

Note: The data presented is compiled from different studies and should be interpreted as indicative rather than a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the performance of kinase inhibitors.

Synthesis of 2-Amino-4,6-disubstituted-1,3,5-triazine Derivatives (General Procedure)

This protocol describes a common method for the sequential nucleophilic substitution on a this compound core.

Materials:

  • This compound

  • Nucleophile 1 (e.g., an aniline or alcohol)

  • Nucleophile 2 (e.g., a different aniline or amine)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the first nucleophile (1 equivalent) and the base (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at a specific temperature (e.g., 0 °C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the mono-substituted product is predominantly formed, add the second nucleophile (1.1 equivalents) and additional base (1.2 equivalents).

  • Allow the reaction to proceed at an appropriate temperature (e.g., room temperature to reflux) until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4,6-disubstituted-1,3,5-triazine derivative.

  • Characterize the final compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro EGFR Kinase Assay (Luminescent)

This protocol is a generalized method for determining the inhibitory activity of a compound against EGFR kinase.[10][11][12]

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds (dissolved in DMSO)

  • Erlotinib or other known EGFR inhibitor (as a positive control)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a multi-well plate, add the diluted compounds. Include wells for a positive control (enzyme + substrate + ATP, no inhibitor) and a negative control (enzyme + substrate, no ATP).

  • Add the EGFR enzyme and the specific substrate to each well.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazine_Inhibitor This compound -based Inhibitor Triazine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by this compound-based materials.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Triazine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Kinase_Assay Enzymatic Assay (e.g., EGFR Kinase Assay) Characterization->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT Assay) Characterization->Cell_Viability IC50_Enzyme Determine IC50 (Enzyme) Kinase_Assay->IC50_Enzyme Data_Analysis Comparative Data Analysis IC50_Enzyme->Data_Analysis IC50_Cell Determine IC50 (Cell Line) Cell_Viability->IC50_Cell IC50_Cell->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A generalized experimental workflow for the synthesis and evaluation of novel kinase inhibitors.

References

Efficacy of Dichlorotriazine-Based Reactive Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of reactive dyes derived from 2-Amino-4,6-dichlorotriazine and its parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), against major alternatives in the field of textile dyeing. Dichlorotriazine (DCT) reactive dyes are a significant class of colorants known for their ability to form strong covalent bonds with cellulosic fibers, resulting in excellent wash fastness. This guide will delve into their performance characteristics, supported by experimental data, and provide detailed methodologies for their synthesis and application.

Performance Comparison of Reactive Dye Systems

The primary alternatives to dichlorotriazine-based reactive dyes are those containing monochlorotriazine (MCT) and vinyl sulfone (VS) reactive groups. The choice of reactive system influences several key dyeing parameters, including reactivity, fixation temperature, and overall fastness properties.

Qualitative Comparison of Reactive Groups:

FeatureDichlorotriazine (DCT)Monochlorotriazine (MCT)Vinyl Sulfone (VS)
Reactivity HighModerateModerate to High
Fixation Temp. 30-40°C (Cold Brand)60-80°C (Hot Brand)40-60°C (Warm Brand)
Stability Prone to hydrolysisMore stable than DCTGood stability
Bond Type Ether bond with celluloseEther bond with celluloseEther bond with cellulose

Quantitative Performance Data:

The following table summarizes key performance indicators for different reactive dye systems based on available experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the publicly available literature. The data presented is a synthesis of findings from various studies.

Performance MetricDichlorotriazine (DCT) DyesMonochlorotriazine (MCT) DyesVinyl Sulfone (VS) Dyes
Fixation Efficiency (%) Reported up to 90% in specific systems.[1] Bis(dichlorotriazine) dyes show 10-20% higher fixation than comparable single DCT dyes.[2]Generally high, with values often comparable to or slightly lower than DCT dyes under optimal conditions.Moderate to high, depending on the specific dye structure and application process.
Exhaustion (%) Generally good, influenced by salt concentration and temperature.High substantivity, leading to good exhaustion.[3]Moderate substantivity.
Wash Fastness (Gray Scale) Generally very good to excellent (Grade 4-5).[4]Good to very good (Grade 4-5).Good to very good (Grade 4-5).
Rubbing Fastness (Gray Scale) Good to very good (Grade 3-4 for wet, 4-5 for dry).[4]Generally good.Generally good.
Light Fastness (Blue Wool Scale) Varies depending on the chromophore, generally moderate to good (Grade 4-6).[5]Varies with chromophore, generally moderate to good.Varies with chromophore, generally moderate to good.

Experimental Protocols

Synthesis of a Dichlorotriazine Reactive Dye (General Procedure)

This protocol outlines the fundamental steps for synthesizing a simple dichlorotriazine reactive dye.

Materials:

  • Cyanuric chloride (or this compound)

  • Aromatic amine with a chromophore (e.g., H-acid)

  • Sodium carbonate

  • Sodium chloride

  • Ice

  • Acetone

  • Water

Procedure:

  • First Condensation: A suspension of cyanuric chloride in ice-water is prepared. A solution of the primary aromatic amine (the chromophore) is added dropwise while maintaining the temperature at 0-5°C and a neutral pH (around 6.5-7.0) by the addition of sodium carbonate solution. This reaction substitutes one chlorine atom of the triazine ring.[6]

  • Second Condensation (for MCT dyes): For the synthesis of a monochlorotriazine dye, a second nucleophile (e.g., an amine or alcohol) is reacted at a higher temperature (around 30-40°C) to substitute a second chlorine atom.[7]

  • Diazotization and Coupling (for Azo Dyes): If the final dye is an azo dye, a separate diazotization of an aromatic amine is performed using sodium nitrite and hydrochloric acid at 0-5°C.[8] The resulting diazonium salt is then coupled with a suitable coupling component (which may be the triazine derivative from the previous step) under controlled pH to form the final dye.[8]

  • Isolation: The synthesized dye is precipitated from the reaction mixture by the addition of sodium chloride (salting out), filtered, and dried.

Dyeing of Cotton Fabric with a Dichlorotriazine Reactive Dye (Exhaust Method)

This protocol describes a typical procedure for applying a DCT reactive dye to a cellulosic fabric like cotton.

Materials:

  • Dichlorotriazine reactive dye

  • Cotton fabric

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Wetting agent

  • Levelling agent

  • Water

Procedure:

  • Dye Bath Preparation: The dye bath is prepared with the required amount of water, wetting agent, and levelling agent. The pH is adjusted to be slightly acidic to neutral.[9]

  • Exhaustion Phase: The cotton fabric is introduced into the dye bath at a low temperature (e.g., 30°C). The reactive dye is added, and the temperature is gradually raised. Sodium chloride is added in portions to promote the exhaustion of the dye from the water onto the fiber.[9]

  • Fixation Phase: After the exhaustion phase, the pH of the dye bath is raised to alkaline levels (pH 10-11) by adding sodium carbonate.[10] This initiates the covalent reaction between the reactive group of the dye and the hydroxyl groups of the cellulose. The temperature is maintained for a specific duration to ensure maximum fixation.

  • Washing Off: The dyed fabric is thoroughly rinsed with cold and hot water to remove any unfixed dye. A soaping treatment at a high temperature is then carried out to remove hydrolyzed dye and improve fastness properties.[6]

Visualizations

Synthesis Workflow for a Dichlorotriazine Azo Dye

G cluster_synthesis Synthesis of a Dichlorotriazine Azo Dye A Cyanuric Chloride C First Condensation (0-5°C, pH 7) A->C B Aromatic Amine (Chromophore 1) B->C D Monosubstituted Dichlorotriazine C->D H Coupling Reaction (Alkaline pH) D->H E Aromatic Amine (for Diazotization) F Diazotization (NaNO2, HCl, 0-5°C) E->F G Diazonium Salt F->G G->H I Dichlorotriazine Azo Reactive Dye H->I

Caption: Synthesis pathway of a dichlorotriazine azo reactive dye.

Covalent Fixation of a Dichlorotriazine Dye on Cellulose

Caption: Covalent bond formation between a DCT dye and cellulose.

References

Comparative Cross-Reactivity Analysis of 2-Amino-4,6-dichlorotriazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of triazine analogs, with a focus on derivatives structurally related to 2-amino-4,6-dichlorotriazine. Understanding the cross-reactivity profile of these compounds is crucial for the development of specific and sensitive immunoassays and for predicting potential off-target effects in drug development. This document summarizes key experimental data for a panel of triazine derivatives, details relevant methodologies for assessing cross-reactivity, and visualizes a key signaling pathway often modulated by triazine compounds.

Data Presentation: Cross-Reactivity of Triazine Analogs

The specificity of antibodies raised against a particular triazine hapten is a critical factor in immunoassay development. Cross-reactivity studies determine the extent to which these antibodies bind to structurally related compounds, which is essential for assessing the selectivity of the assay. The following table summarizes the 50% inhibition concentration (IC50) values for a series of 20 triazine compounds against both polyclonal (pAb) and monoclonal (mAb) antibodies raised against an atrazine-like immunizing hapten. This data provides a quantitative comparison of the antibody binding affinity for different structural analogs.

Table 1: Cross-Reactivity of Triazine Analogs with Polyclonal and Monoclonal Antibodies

Compound No.Compound NamePolyclonal Antibody (pAb) IC50 (nM)Monoclonal Antibody (mAb) IC50 (nM)
1Atrazine1.81.5
2Deethylatrazine1518
3Deisopropylatrazine0.41.8
4Hydroxyatrazine>1000>1000
5Simazine6.02.1
6Propazine2.53.0
7Ametryn2535
8Prometryn1012
9Terbutryn5.07.5
10Cyanazine100150
11Cyprazine200300
12Trietazine5075
13Secbumeton80120
14Terbumeton4060
15Prometon6090
16Desmetryn150200
17Simetryn3045
18Terbuthylazine7.010
19Dipropetryn90135
20Atraton120180

Data adapted from a quantitative structure-activity relationship (QSAR) analysis of triazine immune recognition.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of this compound analogs using a competitive indirect ELISA format.

1. Reagents and Materials:

  • Coating Antigen: A conjugate of a this compound derivative (hapten) and a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Monoclonal or polyclonal antibody specific for the target triazine structure.

  • Analogs: A panel of this compound analogs to be tested for cross-reactivity.

  • Plate: 96-well microtiter plates.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Washing Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Assay Buffer (e.g., PBS).

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP).

  • Substrate Solution: (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Washing Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Washing Buffer.

  • Competition:

    • Prepare serial dilutions of the standard compound (the original hapten) and the test analogs in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at its optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Washing Buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Washing Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard compound concentration.

  • Determine the IC50 value for the standard compound (the concentration that causes 50% inhibition of the maximum signal).

  • For each analog, determine the concentration that causes 50% inhibition (its IC50 value).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Compound / IC50 of Analog) x 100

Mandatory Visualization

Experimental Workflow: Competitive ELISA

The following diagram illustrates the workflow for determining the cross-reactivity of this compound analogs using a competitive ELISA.

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coating Coat Plate with Coating Antigen wash1 Wash coating->wash1 blocking Block Wells wash1->blocking wash2 Wash blocking->wash2 add_to_plate Add Mixture to Plate prepare_samples Prepare Standard and Analog Dilutions mix Incubate Antibody with Standard/Analogs prepare_samples->mix mix->add_to_plate incubate_competition Incubate add_to_plate->incubate_competition wash3 Wash incubate_competition->wash3 add_secondary Add Secondary Antibody-Enzyme Conjugate incubate_detection Incubate add_secondary->incubate_detection wash4 Wash incubate_detection->wash4 add_substrate Add Substrate wash4->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Signaling Pathway: EGFR/PI3K/AKT/mTOR Pathway

Certain s-triazine derivatives have been shown to exert their biological effects, such as anti-cancer activity, by modulating key cellular signaling pathways. The EGFR/PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and is a known target for some triazine-based compounds. Understanding the potential for cross-reactivity with components of this pathway is important in drug development.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Triazine Triazine Analog (Potential Inhibitor) Triazine->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

A Comparative Guide to the Synthesis of 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-amino-4,6-dichlorotriazine, a crucial intermediate in the development of pharmaceuticals and other bioactive molecules, is primarily achieved through the nucleophilic substitution of one chlorine atom in cyanuric chloride.[1][2] The reactivity of the triazine ring allows for a controlled, stepwise reaction, making it a versatile building block in medicinal chemistry.[3][4] This guide provides a comparative analysis of common laboratory-scale synthesis protocols, focusing on reaction conditions, yield, and purity.

Comparative Analysis of Synthesis Protocols

The selection of a specific protocol for the synthesis of this compound often depends on the desired scale, available reagents, and safety considerations. The following table summarizes the key quantitative data from three distinct protocols.

ParameterProtocol 1Protocol 2Protocol 3
Starting Material Cyanuric ChlorideCyanuric ChlorideCyanuric Chloride
Ammonia Source Liquid AmmoniaAmmonium HydroxideAmmonium Hydroxide
Solvent Tetrahydrofuran (THF) / DiglymeDichloromethane (DCM)Acetone / Water
Reaction Temperature 0°C to AmbientNot specified0°C to 25°C
Reaction Time ~2.5 hoursNot specified1.5 hours
Yield ~91% (calculated from molar quantities)99%Not specified
Purity/Melting Point m.p. 221-223.5°C (dec.)Not specifiedNot specified

Experimental Protocols

Below are the detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using Liquid Ammonia in THF/Diglyme[5]
  • A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter of THF and 0.24 liters of diglyme is prepared and cooled to 0°C.

  • 81.6 mL (3.36 mol) of liquid ammonia is added dropwise over 90 minutes, maintaining the temperature between 10-15°C.

  • The mixture is stirred for one hour at -10°C to 0°C.

  • The reaction is then allowed to warm to ambient temperature over one hour.

  • The resulting suspension is filtered, and the solid is washed with THF.

  • The filtrate is reduced to half its original volume and poured over 1 liter of ice water.

  • The precipitated white solid is collected, washed with water, and dried in vacuo.

Protocol 2: Synthesis using Ammonium Hydroxide in Dichloromethane[6]
  • An equimolar amount of ammonium hydroxide solution is added dropwise to a solution of cyanuric chloride (2.16 g, 11.69 mmol) in 10 mL of anhydrous dichloromethane under stirring.

  • Upon completion of the reaction, the mixture is purified by flash column chromatography using an eluent of ethyl acetate/dichloromethane (8:2, v/v).

Protocol 3: Synthesis using Ammonium Hydroxide in Acetone/Water[7]
  • Cyanuric chloride (10.0 g, 55 mmol) is dissolved in 80 mL of acetone and poured into 80 mL of ice-water to form a fine suspension.

  • To this mixture, 108 mL (109.4 mmol) of 1N ammonium hydroxide solution is added at 0°C.

  • The reaction is stirred for 30 minutes at ambient temperature and for an additional 60 minutes at 25°C.

  • The precipitate is filtered off to yield the product.

Visualizing the Synthesis

The following diagrams illustrate the general chemical reaction and a comparative workflow of the described synthesis protocols.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Cyanuric_Chloride Cyanuric Chloride Reaction + Cyanuric_Chloride->Reaction Ammonia_Source Ammonia Source (NH3 or NH4OH) Ammonia_Source->Reaction Product This compound HCl HCl (byproduct) Reaction->Product Reaction->HCl

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_P1 Protocol 1 cluster_P2 Protocol 2 cluster_P3 Protocol 3 P1_Start Dissolve Cyanuric Chloride in THF/Diglyme P1_React Add Liquid Ammonia (0-15°C) P1_Start->P1_React P1_Stir Stir (-10 to 0°C, then warm to RT) P1_React->P1_Stir P1_Workup Filter, Concentrate, Precipitate in Water P1_Stir->P1_Workup P1_End Product P1_Workup->P1_End P2_Start Dissolve Cyanuric Chloride in DCM P2_React Add Ammonium Hydroxide P2_Start->P2_React P2_Workup Column Chromatography P2_React->P2_Workup P2_End Product P2_Workup->P2_End P3_Start Suspend Cyanuric Chloride in Acetone/Water P3_React Add Ammonium Hydroxide (0°C) P3_Start->P3_React P3_Stir Stir (RT, then 25°C) P3_React->P3_Stir P3_Workup Filter P3_Stir->P3_Workup P3_End Product P3_Workup->P3_End

Caption: Comparative workflow of the three synthesis protocols.

References

A Researcher's Guide to 2-Amino-4,6-dichlorotriazine: A Cost-Benefit Analysis for Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to project success. 2-Amino-4,6-dichlorotriazine stands out as a versatile and economically viable intermediate, particularly in the synthesis of novel therapeutics and bioconjugation applications. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to inform your research and development decisions.

At a Glance: Performance Comparison of Amine-Reactive Chemistries

The utility of this compound lies in its trifunctional nature, possessing two reactive chlorine atoms and an amino group, allowing for sequential and controlled modifications.[1][2] This makes it a valuable scaffold in medicinal chemistry for creating libraries of compounds.[1] When considering its use, particularly in bioconjugation, it's essential to compare it with other amine-reactive chemistries.

FeatureDichlorotriazinesNHS EstersMaleimidesClick Chemistry (SPAAC)
Target Group Primary amines, thiols, hydroxylsPrimary aminesThiols (Cysteine)Azides, Alkynes
Optimal pH 8.5 - 9.07.2 - 8.56.5 - 7.5Generally pH insensitive
Reaction Speed Moderate (1-2 hours)Fast (minutes to hours)Very Fast (minutes)Very Fast (seconds to minutes)
Bond Stability StableStable amide bondStable thioether bond (can be reversible)Highly stable triazole ring
Specificity Moderately specificHigh for primary aminesVery high for thiolsBioorthogonal
Cost Generally lowModerate to highModerate to highHigh

Cost-Benefit Analysis: A Deeper Dive

The primary advantage of using this compound and its parent compound, cyanuric chloride, is their low cost and commercial availability.[3] This economic benefit is a significant factor in large-scale synthesis and initial screening efforts.

Cost Comparison of Common Crosslinking Reagents:

Reagent ClassExample ProductPrice (USD)Quantity
DichlorotriazineThis compoundVaries by supplierBulk quantities are cost-effective
NHS EsterNHS-PEG1-SS-PEG1-NHS60 - 8050 - 100 mg
Maleimidem-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)82100 mg
Click ChemistryDBCO-PEG4-NHS275Not specified
Click ChemistrySiR-DBCO290Not specified

Note: Prices are approximate and can vary significantly based on supplier, purity, and scale.

While dichlorotriazines offer a cost advantage, alternatives like NHS esters and click chemistry reagents can provide higher specificity and efficiency, potentially leading to higher yields of the desired product and less need for extensive purification.[4] The choice, therefore, involves a trade-off between upfront reagent cost and downstream processing and development time.

Experimental Protocols: A Side-by-Side Look at Protein Labeling

To illustrate the practical differences in application, here are comparative protocols for labeling a protein with a dichlorotriazine-based dye versus a more common NHS-ester dye.

Protocol 1: Protein Labeling with a Dichlorotriazine Reactive Dye

This protocol is adapted for a generic dichlorotriazine dye.

Materials:

  • Protein of interest (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • Dichlorotriazine reactive dye

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris.

  • Dye Preparation: Immediately before use, dissolve the dichlorotriazine dye in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution.[5]

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. A starting molar ratio of 10:1 to 20:1 (dye to protein) is recommended.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.[5]

  • Purification: Separate the dye-protein conjugate from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[5]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) spectrophotometrically.[5]

Protocol 2: Protein Labeling with an NHS-Ester Dye

This protocol is a general procedure for labeling with an amine-reactive NHS-ester dye.

Materials:

  • Protein of interest (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • NHS-ester fluorescent dye

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sephadex G-25 column or equivalent for purification

  • Spectrophotometer

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at 2.5 mg/mL. The antibody solution must be free of amine-containing stabilizers like BSA or Tris.[6]

  • Prepare Dye Stock Solution: Allow the vial of the dye's succinimidyl ester to warm to room temperature. Prepare a 10 mM dye stock solution in anhydrous DMSO.[6]

  • Carry out the Labeling Reaction: Add 15-25 µL of the 10 mM dye stock for every 1 mL of antibody solution. Incubate the reaction for 1 hour at room temperature.[6]

  • Purification: Immediately load the reaction solution onto a gel filtration column and elute with 1X PBS buffer to separate the labeled protein from the free dye.[6]

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm and the dye's maximum absorbance wavelength.[6]

Application in Drug Discovery: Targeting Signaling Pathways

The triazine scaffold is a cornerstone in the development of kinase inhibitors, with many derivatives targeting pathways implicated in cancer. For instance, numerous 1,3,5-triazine derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling pathway.[2][7][8] Dysregulation of this pathway is a critical factor in the growth and proliferation of various cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine_Inhibitor Triazine-Based Inhibitor Triazine_Inhibitor->EGFR Triazine_Inhibitor->PI3K Triazine_Inhibitor->mTOR EGF EGF EGF->EGFR

EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by triazine derivatives.

The diagram above illustrates how triazine-based inhibitors can block the EGFR signaling cascade at multiple points, thereby inhibiting downstream effects like cell proliferation and survival. The versatility of the this compound core allows for the synthesis of a diverse range of derivatives to target such pathways.

Conclusion: Making an Informed Decision

This compound offers a compelling combination of versatility and cost-effectiveness for a wide range of research applications. Its utility as a building block for synthesizing complex molecules, particularly in the context of drug discovery, is well-established.

For applications such as bioconjugation, the choice between dichlorotriazines and more modern alternatives depends on the specific project requirements. For large-scale production or initial exploratory studies where cost is a primary driver, this compound is an excellent choice. However, for applications demanding high specificity, well-defined stoichiometry, and biocompatibility, investing in higher-cost alternatives like maleimides or click chemistry reagents may be more beneficial in the long run. By carefully weighing the costs, benefits, and experimental requirements outlined in this guide, researchers can make an informed decision to optimize their synthetic and bioconjugation strategies.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dichlorotriazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0), a chemical intermediate used in the synthesis of various compounds. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3][4] May cause respiratory irritation.[1][2][3]

Key Hazard Classifications:

  • Acute Toxicity, Oral: Category 4[2][3]

  • Skin Irritation: Category 2[2][3]

  • Eye Irritation: Category 2[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][3]

In case of accidental exposure, follow these first-aid measures immediately:

  • After skin contact: Immediately wash with plenty of water and soap.[5] Remove contaminated clothing and shoes.[1][6]

  • After eye contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][3]

  • If swallowed: Rinse mouth and seek medical attention.[1][3]

Personal Protective Equipment (PPE) and Handling

Before handling or preparing this compound for disposal, ensure all appropriate personal protective equipment is worn.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][7]
Eye Protection Safety goggles or face shieldTo protect against splashes and dust, preventing serious eye irritation.[1][7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][7]
Respiratory Use only in a chemical fume hood.[1]To avoid inhalation of harmful dust and vapors.[1][3]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes exposure and environmental contamination.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealable container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[7]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7]

  • The storage area should be secure and away from general laboratory traffic.

Step 4: Final Disposal

  • The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • Incineration is a common and acceptable disposal method for chlorinated organic compounds.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean up.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Mix with an inert absorbent material such as sand or vermiculite.[1]

  • Collect the mixture in a sealed container for disposal as hazardous waste.

  • Do not allow the material to enter drains or water courses.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Proper Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Accidental Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Check for Incompatible Waste Mixtures C->D Avoid Strong Acids & Oxidizing Agents E Seal Container and Store in Designated Hazardous Waste Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Provide Waste Information (SDS) to Disposal Company F->G H Licensed Hazardous Waste Company Performs Final Disposal G->H S1 Evacuate Area S2 Wear PPE S1->S2 S3 Contain & Absorb Spill S2->S3 S4 Collect for Disposal S3->S4 S4->C Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-4,6-dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal procedures for 2-Amino-4,6-dichlorotriazine (CAS No. 933-20-0), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye, skin, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Required Personal Protective Equipment: A summary of the necessary PPE is provided below.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[5][7][8]To prevent inhalation of harmful dust and aerosols.[2]
Eye and Face Protection Chemical safety goggles or face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][7]To protect against splashes and airborne particles causing serious eye irritation.[2]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[1][8]To prevent skin contact, which can cause irritation and absorption of the harmful substance.[2]
Body Protection Laboratory coat and suitable protective clothing.[1][2]To protect skin from accidental contact. Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is functioning properly.

  • Dispensing: Avoid the formation and dispersion of dust and aerosols.[2]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]

  • Avoid Contamination: Keep the container tightly closed when not in use.[2]

Storage Conditions:

  • Store in a tightly sealed, closed vessel in a refrigerated and locked-up area.[1][2][4]

  • Recommended storage is in a freezer at -20°C under an inert atmosphere.[1][2][3]

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][2][6]

  • Incompatible Materials: Avoid storage with strong oxidizing agents.[1][5]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Wash out the mouth with plenty of water for at least 15 minutes. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

Spill Cleanup:

  • Wear full personal protective equipment as detailed in Section 1.

  • For small spills, mix the material with sand or another inert absorbent material.[1]

  • Carefully sweep up the mixture and place it into a suitable, sealed, and clearly labeled container for chemical waste disposal.[1][6]

  • Do not allow the chemical or cleanup materials to enter drains or water courses.[1]

Waste Disposal:

  • Dispose of waste material and empty containers through a licensed and approved waste disposal company.[2]

  • All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[2]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃H₂Cl₂N₄[1]
Molecular Weight 164.98 g/mol [1][7]
Appearance White to off-white crystalline solid/powder.[3]
Melting Point 239-242 °C[1]
Boiling Point 428.8 ± 28.0 °C at 760 mmHg[1]
Storage Temperature -20°C[1][2][3]

Hazard and Precautionary Statements

The following tables summarize the GHS hazard and precautionary statements associated with this compound.[2][7]

Hazard Statements (H-Codes):

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements (P-Codes):

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Synthesis

General Procedure for the Synthesis of 2-amino-4,6-dichloro-s-triazine from Cyanuric Chloride: A solution of ammonium hydroxide (equimolar amount) is added dropwise to a solution of cyanuric chloride (1 equivalent, e.g., 2.16 g, 11.69 mmol) in anhydrous dichloromethane (10 mL) while stirring. After the reaction is complete, the mixture is purified using flash column chromatography with an eluent of ethyl acetate/dichloromethane (8:2, v/v) to yield the 2-amino-4,6-dichloro-s-triazine product.[9]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

G prep 1. Preparation ppe Don PPE: - Respirator - Goggles - Gloves - Lab Coat prep->ppe fume_hood Verify Fume Hood Operation prep->fume_hood handling 2. Handling ppe->handling fume_hood->handling weigh Weigh/Dispense Chemical handling->weigh experiment Perform Experiment weigh->experiment cleanup 3. Cleanup & Storage experiment->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate store Store Securely (-20°C, Inert Atm.) cleanup->store disposal 4. Waste Disposal decontaminate->disposal collect_waste Collect Waste in Labeled Container disposal->collect_waste dispose Dispose via Approved Waste Facility collect_waste->dispose

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.